molecular formula C30H46O3 B1600717 Sanguisorbigenin CAS No. 6812-98-2

Sanguisorbigenin

Cat. No.: B1600717
CAS No.: 6812-98-2
M. Wt: 454.7 g/mol
InChI Key: HKJOHXSLBNLQHF-OXLNSTONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sanguisorbigenin has been reported in Sanguisorba officinalis with data available.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJOHXSLBNLQHF-OXLNSTONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269517
Record name (3β)-3-Hydroxyursa-12,19-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6812-98-2
Record name (3β)-3-Hydroxyursa-12,19-dien-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6812-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β)-3-Hydroxyursa-12,19-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isolation of Sanguisorbigenin from Sanguisorba officinalis L.

This document provides a comprehensive overview of the methodologies for isolating this compound, a bioactive triterpenoid, from the roots of Sanguisorba officinalis L. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the isolation workflow and a relevant biological signaling pathway.

Introduction

Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in traditional medicine, particularly in Asia, for its anti-inflammatory, hemostatic, and antibacterial properties.[1][2] One of the key bioactive constituents isolated from its roots is this compound (SGB), a triterpenoid compound.[1] Recent research has highlighted the potential of SGB as an antibacterial agent, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Furthermore, extracts of Sanguisorba officinalis L. have demonstrated anti-cancer activities, suggesting a broad therapeutic potential for its purified compounds.[3][4] This guide details the laboratory procedures for the successful extraction and purification of this compound.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are based on established methodologies.[1]

Plant Material and Initial Extraction
  • Preparation of Plant Material : Air-dry the roots of Sanguisorba officinalis L.

  • Extraction :

    • Place 3 kg of the dried roots into a suitable extraction vessel.

    • Add 100 L of 70% aqueous methanol (MeOH).

    • Macerate at room temperature.

    • Repeat the extraction process three times.

    • Filter the combined extracts to remove solid plant material.

  • Concentration :

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MeOH extract. From 3 kg of dried roots, approximately 0.6 kg of crude extract can be expected.[1]

Solvent Partitioning
  • Suspension : Suspend the crude MeOH extract in distilled water.

  • Fractionation : Perform successive solvent-solvent partitioning with the following, in order:

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • n-butanol (n-BuOH)

    • Collect the resulting fractions separately. The this compound is expected to be enriched in the EtOAc fraction.

Chromatographic Purification
  • Column Preparation : Utilize a macro-porous resin column for the initial chromatographic separation of the EtOAc fraction.

  • Elution : Elute the column with an ethanol-water (EtOH-H₂O) gradient system, starting from 0% and gradually increasing to 95% ethanol.

  • Fraction Collection : Collect the eluate in fractions (e.g., Fractions A-E).[1]

  • Further Purification (if necessary) : Depending on the purity of the fractions containing this compound, further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve high purity.[5]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the isolated this compound.

  • Column : Kinetex XB-C18 column (100 × 4.6 mm, 2.6 µm).[1]

  • Mobile Phase : A gradient of water (A) and acetonitrile (B).[1]

    • 0–2 min: 29–31% B

    • 2–13 min: 31–35% B

    • 13–15 min: 35–40% B

    • 15–23 min: 40–44% B

    • 23–25 min: 44–46% B

    • 25–31 min: 46–49% B

    • 31–38 min: 49–55% B

  • Flow Rate : 1.0 ml/min.[1]

  • Column Temperature : 30°C.[1]

  • Detection Wavelength : 210 nm.[1]

  • Purity Calculation : Purity is determined using the peak area normalization method. A purity of >98% has been reported using this methodology.[1]

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Extraction and Yield Data

ParameterValueReference
Starting Plant Material (Dried Roots)3 kg[1]
Crude Methanol Extract Yield0.6 kg[1]
Final Purity of this compound>98%[1]

Table 2: HPLC Parameters for Purity Analysis

ParameterSpecificationReference
Column Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm)[1]
Mobile Phase Water (A) and Acetonitrile (B) Gradient[1]
Flow Rate 1.0 ml/min[1]
Temperature 30°C[1]
Detection 210 nm[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from Sanguisorba officinalis L.

G cluster_start Plant Material Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification cluster_analysis Purity Analysis start Dried Roots of Sanguisorba officinalis L. (3 kg) extraction 70% Aqueous Methanol Extraction (x3) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract (0.6 kg) concentration->crude_extract suspend Suspend in Distilled Water crude_extract->suspend partition Successive Partitioning suspend->partition pet_ether Petroleum Ether Fraction partition->pet_ether et_oac Ethyl Acetate (EtOAc) Fraction partition->et_oac n_buoh n-Butanol Fraction partition->n_buoh column Macro-porous Resin Column Chromatography et_oac->column elution EtOH-H2O Gradient Elution (0-95%) column->elution fractions Collected Fractions (A-E) elution->fractions hplc HPLC Analysis fractions->hplc final_product This compound (>98% Purity) hplc->final_product

Caption: Workflow for the isolation of this compound.

Relevant Signaling Pathway

Extracts from Sanguisorba officinalis L. have been shown to exert anti-cancer effects by downregulating the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival.[4] The following diagram illustrates this inhibitory action.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition S_officinalis Sanguisorba officinalis Extract (Containing this compound) PI3K PI3K S_officinalis->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Sanguisorbigenin: A Comprehensive Technical Guide on its Chemical Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguisorbigenin (SGB) is a triterpenoid saponin isolated from the dried root of Sanguisorba officinalis L., a plant with a long history in traditional medicine.[1][2] This technical guide provides a detailed overview of the chemical structure and characterization of this compound. It includes its physicochemical properties, comprehensive spectral data analysis from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and detailed experimental protocols for its isolation and analysis. Furthermore, this guide elucidates the known biological activities of this compound, with a particular focus on its promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and its synergistic effects with β-lactam antibiotics.[1][3] The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a pentacyclic triterpenoid, the aglycone of various saponins found in Sanguisorba officinalis. Its chemical structure has been elucidated through extensive spectroscopic analysis.

Sanguisorbigenin_Structure cluster_structure This compound img img

Caption: Chemical Structure of this compound.

While specific quantitative physicochemical data such as melting point and optical rotation are not extensively reported in recent literature, this compound is obtained as a purified compound with greater than 98% purity, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Spectroscopic Characterization

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. Although recent studies often refer to previously reported data for confirmation, this section outlines the expected characteristic signals based on its known structure.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic chemical shifts for its triterpenoid core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl groups (CH₃)0.7 - 1.515 - 30
Methylene groups (CH₂)1.0 - 2.520 - 45
Methine groups (CH)1.0 - 2.530 - 60
Olefinic protons (=CH)5.0 - 5.5120 - 145
Carbons attached to oxygen (C-O)3.0 - 4.570 - 90
Carbonyl carbon (C=O)-170 - 185

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)3500 - 3200 (broad)Stretching vibration
C-H (alkane)3000 - 2850Stretching vibration
C=O (carboxylic acid)1725 - 1700Stretching vibration
C=C (alkene)1680 - 1620Stretching vibration
C-O1260 - 1000Stretching vibration
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₀H₄₆O₅
Molecular Weight486.68 g/mol
Expected [M+H]⁺ (m/z)487.3363
Expected [M+Na]⁺ (m/z)509.3182

Experimental Protocols

Isolation of this compound from Sanguisorba officinalis L.[2]

Isolation_Workflow start Dried roots of Sanguisorba officinalis L. extraction Extraction with 70% aqueous MeOH start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration suspension Suspension in distilled H₂O concentration->suspension partitioning Solvent partitioning (petroleum ether, EtOAc, n-BuOH) suspension->partitioning separation Macroporous resin column chromatography of EtOAc fraction partitioning->separation silica_gel Silica gel column chromatography separation->silica_gel ods_column ODS column chromatography silica_gel->ods_column end Pure this compound ods_column->end

Caption: General workflow for the isolation of this compound.

  • Extraction: The air-dried roots of S. officinalis L. are extracted with 70% aqueous methanol at room temperature.

  • Filtration and Concentration: The filtrate is concentrated under reduced pressure to obtain the methanol extract.

  • Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc fraction is subjected to macroporous resin column chromatography, followed by silica gel and ODS column chromatography to yield pure this compound.[2]

High-Performance Liquid Chromatography (HPLC) Analysis[1]

Purity and quantification of this compound can be performed using HPLC with the following conditions:

  • Column: Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B)

    • 0-2 min, 29-31% B

    • 2-13 min, 31-35% B

    • 13-15 min, 35-40% B

    • 15-23 min, 40-44% B

    • 23-25 min, 44-46% B

    • 25-31 min, 46-49% B

    • 31-38 min, 49-55% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Biological Activity and Signaling Pathways

This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It exhibits synergistic effects when combined with β-lactam antibiotics, suggesting its potential as an antibiotic adjuvant.[3]

The proposed mechanism of action involves the downregulation of the mecA gene, which is responsible for the production of penicillin-binding protein 2a (PBP2a).[1][3] PBP2a has a low affinity for β-lactam antibiotics, conferring resistance to MRSA. By reducing the expression of mecA and the subsequent production of PBP2a, this compound renders MRSA more susceptible to these antibiotics.[1][3]

SGB_Signaling_Pathway SGB This compound mecA mecA gene expression SGB->mecA inhibits PBP2a PBP2a production mecA->PBP2a encodes Resistance β-lactam resistance PBP2a->Resistance confers

Caption: Proposed mechanism of this compound in overcoming β-lactam resistance in MRSA.

Experimental Protocols for Biological Activity Assessment
  • Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

  • Checkerboard Assay: Employed to evaluate the synergistic effects of this compound in combination with conventional antibiotics.

This technique is used to quantify the levels of PBP2a protein in MRSA treated with this compound to confirm its effect on protein expression.

qRT-PCR is utilized to measure the expression levels of the mecA gene in MRSA upon treatment with this compound, providing insight into its mechanism at the genetic level.

Conclusion

This compound is a promising natural product with a well-characterized chemical structure and significant biological activity. Its potential to combat antibiotic resistance, particularly in MRSA, makes it a subject of great interest for further research and development in the pharmaceutical industry. This technical guide provides a solid foundation of its chemical and biological properties, along with the necessary experimental protocols to facilitate future investigations into this valuable compound.

References

Technical Whitepaper: The Biological Activity of Sanguisorbigenin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to a broad range of antibiotics. The exploration of natural compounds as alternative or adjunctive therapies is a critical area of research. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from Sanguisorba officinalis L., has emerged as a promising candidate. This document provides a comprehensive technical overview of the anti-MRSA activity of SGB, detailing its direct antibacterial effects, synergistic potential with conventional antibiotics, and mechanisms of action. It consolidates quantitative data, outlines key experimental protocols, and visualizes the underlying biological pathways and workflows.

Direct Antibacterial and Anti-Biofilm Activity

This compound demonstrates potent intrinsic antibacterial activity against various strains of MRSA. Furthermore, it significantly inhibits the formation of MRSA biofilms, a key virulence factor that contributes to antibiotic tolerance and persistent infections.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's efficacy. Studies have determined the MIC of SGB against both reference and clinical MRSA isolates.[1] At sub-inhibitory concentrations, SGB has a profound impact on biofilm formation.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (SGB) against MRSA

MRSA Strains SGB MIC (µg/mL) Reference

| Six strains (reference & clinical isolates) | 12.5 - 50 |[1][3] |

Table 2: Inhibition of MRSA Biofilm Formation by SGB at Sub-Inhibitory Concentrations

MRSA Strain SGB Concentration Biofilm Inhibition (%) Reference
ATCC 33591 1/2 MIC 86% [2]

| DPS-1 | 1/2 MIC | 91% |[2] |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination This protocol is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: A stock solution of this compound is prepared and serially diluted in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculum: MRSA strains are cultured overnight, and the suspension is adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is recorded as the lowest concentration of SGB at which no visible bacterial growth (turbidity) is observed.[1]

Protocol 2: Biofilm Inhibition Assay This assay quantifies the ability of a compound to prevent biofilm formation.

  • Exposure: MRSA strains are cultured in a 96-well plate with Tryptic Soy Broth (TSB) supplemented with glucose, in the presence of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 MIC) of SGB. A control group without SGB is included.

  • Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is fixed (e.g., with methanol) and stained with 0.1% crystal violet solution.

  • Quantification: Excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% glacial acetic acid). The absorbance is measured using a microplate reader (e.g., at 570 nm) to quantify the biofilm biomass.[2]

Synergistic Activity with Conventional Antibiotics

A significant attribute of SGB is its ability to act synergistically with conventional antibiotics, effectively restoring their efficacy against resistant MRSA strains. This effect has been observed with both β-lactam and non-β-lactam antibiotics.

Quantitative Synergy Data

The combination of SGB with antibiotics leads to a substantial reduction in the MIC of the conventional drug, indicating a potent synergistic relationship.[2][3]

Table 3: Synergistic Effects of SGB in Combination with Antibiotics against MRSA

Antibiotic Class Antibiotic MIC Reduction (Fold-Change) Reference
β-Lactam Ampicillin 2 to 6-fold [3]
β-Lactam Oxacillin 2 to 8-fold [3]

| Various | Six conventional antibiotics | 2 to 16-fold |[2][4][5] |

Experimental Protocol

Protocol 3: Checkerboard Dilution Assay The checkerboard assay is the standard method for systematically evaluating the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of SGB along the x-axis and a second antibiotic (e.g., oxacillin) along the y-axis. This creates a matrix of varying concentration combinations.

  • Inoculation: Each well is inoculated with a standardized MRSA suspension (approx. 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Partial Synergy/Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Mechanisms of Action

This compound employs a multi-faceted approach to combat MRSA, targeting both the genetic basis of resistance and the physical integrity of the bacterial cell.

Reversal of β-Lactam Resistance

The primary mechanism of β-lactam resistance in MRSA is the expression of the mecA gene, which encodes for the Penicillin-Binding Protein 2a (PBP2a).[3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis in their presence. SGB interferes with the regulatory pathway of mecA expression.[1][3] It significantly reduces the gene expression of mecA and its regulatory genes blaR1 and blaZ, ultimately leading to decreased production of PBP2a protein.[3][6]

G cluster_pathway MRSA β-Lactam Resistance Pathway cluster_inhibition This compound (SGB) Action antibiotic β-Lactam Antibiotic blaR1 BlaR1 (Sensor) antibiotic->blaR1 activates blaZ blaZ gene blaR1->blaZ induces expression mecA mecA gene blaR1->mecA induces expression pbp2a PBP2a Protein mecA->pbp2a translates to resistance Antibiotic Resistance pbp2a->resistance confers sgb This compound (SGB) sgb->blaR1 inhibits expression sgb->blaZ inhibits expression sgb->mecA inhibits expression

SGB's inhibition of the mecA resistance pathway in MRSA.
Disruption of Cell Membrane and Biofilm Integrity

Beyond its effects on resistance genes, SGB directly compromises the MRSA cell structure. It alters cell membrane permeability, leading to damage and lysis.[2] This disruption is a key factor in its direct bactericidal activity and its ability to synergize with other antibiotics, as it may facilitate their entry into the cell. The inhibition of biofilm is linked to the downregulation of the biofilm regulatory gene hld.[2]

G Workflow: Assessing SGB's Effect on MRSA Biofilm & Membrane start MRSA Culture (ATCC 33591) treat Treat with SGB (e.g., MIC, 1/2 MIC) start->treat Inoculate incubate_biofilm Biofilm Formation treat->incubate_biofilm 24h Incubation incubate_membrane Cell Exposure treat->incubate_membrane Incubate prep_tem Prepare for TEM treat->prep_tem Incubate & Fix wash_biofilm Remove Planktonic Cells incubate_biofilm->wash_biofilm Wash stain_biofilm Crystal Violet Staining wash_biofilm->stain_biofilm Stain quantify_biofilm Quantify Biofilm (Absorbance) stain_biofilm->quantify_biofilm Solubilize & Read stain_membrane Crystal Violet Uptake Assay incubate_membrane->stain_membrane Stain quantify_membrane Assess Permeability (Absorbance) stain_membrane->quantify_membrane Measure image_tem Visualize Cell Morphology (TEM) prep_tem->image_tem Section & Image

Experimental workflow for analyzing SGB's impact on MRSA.
Experimental Protocols for Mechanistic Studies

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) This protocol measures changes in gene expression.

  • Treatment: MRSA cultures (e.g., ATCC 33591) are grown to mid-log phase (OD₆₀₀ ≈ 0.9) and treated with sub-inhibitory concentrations of SGB for a short period (e.g., 30 minutes).[3]

  • RNA Extraction: Total RNA is extracted from bacterial pellets using a commercial kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • PCR Amplification: qRT-PCR is performed using specific primers for target genes (mecA, blaR1, blaZ, hld) and a housekeeping gene (for normalization).

  • Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.[3]

Protocol 5: Western Blot for PBP2a Detection This technique detects and quantifies the PBP2a protein.

  • Protein Extraction: MRSA is cultured with sub-inhibitory concentrations of SGB (e.g., 1.56–6.25 µg/mL).[3] Cells are harvested, lysed, and total protein is extracted.

  • Electrophoresis: Protein samples are separated by size via SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with a primary antibody specific to PBP2a, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The band intensity corresponds to the protein level.[3]

Protocol 6: Crystal Violet Absorption Assay for Membrane Permeability This assay assesses damage to the cell membrane.

  • Treatment: MRSA suspensions are treated with SGB at various concentrations (e.g., 2x MIC, 4x MIC).[2]

  • Incubation: The suspensions are incubated for a defined period.

  • Staining: Crystal violet solution is added. Increased uptake of the dye indicates compromised membrane integrity.

  • Analysis: Cells are centrifuged, and the absorbance of the supernatant is measured. A decrease in the supernatant's absorbance corresponds to an increase in dye uptake by the damaged cells.[2]

Protocol 7: Transmission Electron Microscopy (TEM) TEM provides high-resolution images of bacterial cell morphology.

  • Sample Preparation: MRSA cells are treated with SGB (e.g., 1/2 MIC and MIC).[2] The cells are then fixed (e.g., with glutaraldehyde), post-fixed (with osmium tetroxide), dehydrated through an ethanol series, and embedded in resin.

  • Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.

  • Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • Imaging: The prepared sections are viewed under a transmission electron microscope to observe changes in cell wall structure, membrane integrity, and intracellular contents.[2]

Safety and Cytotoxicity Profile

Preliminary assessments indicate that this compound exhibits low cytotoxicity and hemolytic activity, suggesting a favorable safety profile for potential therapeutic use.[2][7] However, it is noted that other triterpene glycosides from S. officinalis have shown cytotoxic potential against tumor cell lines, highlighting the need for comprehensive toxicological evaluation.[3]

Experimental Protocol

Protocol 8: MTS Cytotoxicity Assay This colorimetric assay determines cell viability.

  • Cell Culture: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere.[7]

  • Treatment: The cells are treated with various concentrations of SGB for a specified duration (e.g., 24 hours).

  • Reagent Addition: An MTS reagent is added to each well. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

  • Incubation & Measurement: The plate is incubated to allow for color development. The absorbance of the formazan product is then measured with a plate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion and Future Outlook

This compound presents a compelling multi-modal strategy against MRSA. It possesses inherent antibacterial and anti-biofilm properties, and critically, it can re-sensitize MRSA to conventional antibiotics. Its mechanisms of action, involving the suppression of key resistance genes like mecA and the disruption of the bacterial cell membrane, make it a robust candidate for further development.[2][3] Future research should focus on in-depth toxicological studies, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy trials to validate its potential as a novel anti-MRSA agent or antibiotic adjuvant in a clinical setting.

References

Sanguisorbigenin: A Novel Mechanism-Based Inhibitor of Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm therapeutics is a critical area of research. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the medicinal plant Sanguisorba officinalis, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against bacterial biofilms, with a primary focus on its effects against Methicillin-Resistant Staphylococcus aureus (MRSA). We delve into its impact on biofilm formation, the underlying molecular pathways, and its synergistic potential with existing antibiotics. This document consolidates quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for the scientific community engaged in the discovery and development of new anti-biofilm agents.

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to both biological and abiotic surfaces. This protective environment confers bacteria with enhanced resistance to antibiotics and host immune responses, making biofilm-associated infections notoriously difficult to treat. Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), is a formidable pathogen renowned for its ability to form robust biofilms on medical devices and host tissues. The urgent need for alternative therapeutic strategies has spurred research into natural compounds with anti-biofilm properties.

This compound (SGB), a natural product derived from Sanguisorba officinalis, has demonstrated significant antibacterial and anti-biofilm activity.[1][2] This guide synthesizes the available scientific literature to provide a detailed account of its mechanism of action.

Quantitative Analysis of this compound's Anti-Biofilm Activity

The efficacy of this compound in inhibiting and disrupting bacterial biofilms has been quantified in several studies. The following tables summarize the key quantitative data from research on SGB's activity against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Staphylococcus aureus

Bacterial StrainMIC (µg/mL)MBIC (µg/mL)Reference
S. aureus ATCC 33591 (MRSA)12.5 - 50Not Reported[2]
Clinical MRSA Isolates12.5 - 50Not Reported[2]
S. aureus DPS-1 (MRSA)Not ReportedSub-inhibitory concentrations evaluated[3]

Table 2: Biofilm Inhibition Percentage by this compound against MRSA

Bacterial StrainSGB ConcentrationBiofilm Inhibition (%)Reference
S. aureus ATCC 335911/2 MIC86%[3]
S. aureus DPS-11/2 MIC91%[3]
MRSA (general)Sub-inhibitory (dose-dependent)> 50%[3]

Table 3: Synergistic Effects of this compound with Conventional Antibiotics against MRSA

AntibioticFold Reduction in MICReference
Non-β-lactam antibiotics2 - 16[1]
β-lactam antibiotics2 - 8[2]

Core Mechanism of Action

This compound employs a multi-pronged approach to combat bacterial biofilms, primarily targeting key stages of biofilm development and bacterial physiology.

Inhibition of Biofilm Formation

This compound effectively inhibits the initial stages of biofilm formation.[3] Studies have shown that SGB, at sub-inhibitory concentrations, significantly reduces the ability of MRSA to form biofilms on surfaces.[3] This inhibition is attributed, in part, to the downregulation of genes essential for biofilm matrix production.

Interference with Quorum Sensing

A pivotal aspect of this compound's anti-biofilm activity is its interference with bacterial cell-to-cell communication, known as quorum sensing (QS). In S. aureus, the accessory gene regulator (agr) system is a master regulator of virulence and biofilm formation.[4][5] SGB has been shown to downregulate the expression of the hld gene, which encodes the delta-hemolysin and is a key component of the RNAIII transcript of the agr operon.[3][6] By suppressing the agr system, SGB disrupts the coordinated gene expression required for biofilm maturation and virulence factor production.

S_aureus_agr_QS cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding & Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrB AgrB (Peptidase/Transporter) AgrB->AIP AgrD AgrD (Pro-peptide) AgrD->AgrB Processing & Export P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII Transcription RNAIII RNAIII (hld) P3->RNAIII Transcription Virulence Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence Upregulation Biofilm_maturation Biofilm Maturation RNAIII->Biofilm_maturation Regulation SGB This compound SGB->AgrA Inhibition? SGB->P3 Downregulation of hld

Figure 1: Proposed Mechanism of this compound on the S. aureus agr Quorum Sensing System.
Alteration of Cell Membrane Permeability

This compound has been observed to alter the permeability of the bacterial cell membrane in MRSA.[1] This disruption of the membrane integrity can lead to increased susceptibility to conventional antibiotics and may contribute to its direct anti-biofilm effect.

Inhibition of Adhesion

While direct studies on this compound's effect on bacterial adhesion are limited, its ability to inhibit biofilm formation at an early stage suggests a potential role in preventing the initial attachment of bacteria to surfaces. A key mechanism of S. aureus adhesion involves fibronectin-binding proteins (FnBPs). Future research should investigate whether this compound interferes with the expression or function of these crucial adhesins.

Activity Against Gram-Negative Bacteria

Although the majority of research has focused on MRSA, some studies have indicated that extracts from Sanguisorba officinalis possess antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[7][8] However, specific studies detailing the effect of purified this compound on Gram-negative biofilms are currently lacking and represent an important area for future investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-biofilm properties of this compound.

Crystal Violet Biofilm Assay

This assay is a standard method for quantifying biofilm formation.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight.

  • Inoculation of Microtiter Plate: The overnight culture is diluted to a standardized optical density (OD). A specific volume of the diluted culture is added to the wells of a 96-well microtiter plate.

  • Treatment with this compound: Test wells are treated with varying concentrations of this compound, while control wells receive the vehicle solvent.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for biofilm formation.

  • Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution (e.g., Phosphate Buffered Saline - PBS).

  • Staining: The remaining adherent biofilm is stained with a crystal violet solution.

  • Solubilization and Quantification: The stained biofilm is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.

Crystal_Violet_Workflow start Start culture Overnight Bacterial Culture start->culture dilution Dilute Culture to Standardized OD culture->dilution plate Inoculate 96-well Plate dilution->plate treat Add this compound (Test Wells) plate->treat incubate Incubate (e.g., 24h, 37°C) treat->incubate wash Wash to Remove Planktonic Cells incubate->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize with Ethanol/Acetic Acid stain->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Inhibition read->analyze qRTPCR_Workflow start Start culture Bacterial Culture & Treatment with SGB start->culture rna_extraction Total RNA Extraction culture->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qpcr qRT-PCR with Gene-Specific and Reference Primers cdna_synthesis->qpcr analysis Data Analysis (2-ΔΔCt) & Relative Gene Expression qpcr->analysis

References

An In-Depth Technical Guide to Sanguisorbigenin: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguisorbigenin (SGB), a triterpenoid saponin primarily isolated from the roots of Sanguisorba officinalis L., has a rich history in traditional medicine and is now emerging as a compound of significant interest in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of this compound. It details the experimental protocols for its isolation, characterization, and evaluation, and presents quantitative data on its antibacterial, anti-inflammatory, and anticancer properties. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction: From Traditional Herb to Modern Pharmacological Target

Sanguisorba officinalis L., commonly known as great burnet, has been utilized for centuries in traditional medicine across Asia, Europe, and North America, particularly for its hemostatic properties.[1][2] The name "Sanguisorba" itself is derived from the Latin words 'sanguis' (blood) and 'sorbere' (to absorb), reflecting its historical use in treating bleeding disorders.[1] Scientific exploration into the chemical constituents of this plant has led to the isolation of various bioactive compounds, among which this compound, a triterpenoid, has garnered significant attention for its diverse pharmacological effects.[1]

Recent research has illuminated the potential of this compound in several therapeutic areas. It has demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), as well as anti-inflammatory, antioxidant, and anticancer properties.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Discovery and History

While the medicinal use of Sanguisorba officinalis is ancient, the specific isolation and characterization of its chemical constituents, including triterpenoid glycosides, is a more recent endeavor. Early phytochemical investigations of the Sanguisorba genus in the mid to late 20th century laid the groundwork for identifying its rich chemical diversity.

Systematic studies in the early 2000s led to the isolation and structural elucidation of numerous triterpene glycosides from the roots of Sanguisorba officinalis.[2] These studies employed a combination of chromatographic and spectroscopic techniques to identify a variety of ursane-type and oleanane-type triterpenoids. While a singular "discovery paper" for this compound is not readily apparent in the contemporarily accessible literature, its identification emerged from this broader body of work focused on characterizing the triterpenoid profile of the plant. A significant portion of the recent, detailed research on this compound's bioactivities has been conducted in the last two decades, highlighting its growing importance as a pharmacological agent.

Physicochemical Properties and Characterization

This compound is a triterpenoid saponin. Its structure has been elucidated using various spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of this compound.

Table 1: Physicochemical and Analytical Data for this compound
ParameterValue/Description
Chemical Class Triterpenoid Saponin
Plant Source Sanguisorba officinalis L. (Roots)[1]
HPLC Column Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm)[2]
Mobile Phase Water (A) and Acetonitrile (B) in gradient mode[2]
Detection Wavelength 210 nm[2]
Purity (for research) >98%[2]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antibacterial effects being the most extensively studied.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2] It not only inhibits the growth of MRSA but also acts synergistically with β-lactam antibiotics, effectively reducing their minimum inhibitory concentrations (MICs).[2]

Table 2: Antibacterial Activity of this compound against MRSA
Bacterial StrainSGB MIC (µg/mL)AntibioticAntibiotic MIC alone (µg/mL)Antibiotic MIC with SGB (µg/mL)Fold Reduction in Antibiotic MIC
S. aureus (various strains)12.5–50Ampicillin15.6–62.52- to 6-fold reduction2-6
S. aureus (various strains)12.5–50Oxacillin125–10002- to 8-fold reduction2-8
S. aureus (various strains)12.5-50Linezolid, Gentamicin, Vancomycin, Amikacin, Amoxicillin, Ceftazidime-2- to 16-fold reduction2-16

Data compiled from multiple studies.[2][4]

Anti-inflammatory Activity

Extracts of Sanguisorba officinalis have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. While quantitative data for pure this compound is still emerging, studies on related extracts provide a strong rationale for its anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Sanguisorba Extracts
Extract/CompoundAssayCell LineIC₅₀ Value
Sanguisorba tenuifolia Dichloromethane FractionNO InhibitionRAW 264.747.99 µg/mL
Ulmus pumila Ethyl Acetate FractionNO InhibitionRAW 264.7161.0 µg/mL
Various AnthraquinonesNO InhibitionRAW 264.71.56 - 6.80 µM

Note: Data for Sanguisorba extracts and other compounds are provided for context, as specific IC₅₀ values for pure this compound in NO inhibition assays are not yet widely published.[6][7][8]

Anticancer Activity

Triterpenoid glycosides from Sanguisorba officinalis have demonstrated cytotoxic potential against various cancer cell lines.[2] For instance, a bioactive compound from the plant, 3β-[(α-l-arabinopyranosyl) oxy]-urs-12,18(19)-dien-28-oic acid β-d-glucopyranosyl ester (AGE), has shown significant activity against colorectal cancer cells, including those resistant to 5-fluorouracil.[1]

Table 4: Anticancer Activity of a Sanguisorba officinalis-derived Compound (AGE)
Cell LineCell TypeIC₅₀ Value (µM) at 72h
RKO-P5-FU-sensitive colorectal cancer9.15
HCT15-P5-FU-sensitive colorectal cancer17.10
RKO-R5-FU-resistant colorectal cancer6.49
HCT15-R5-FU-resistant colorectal cancer10.99
NCM460Normal human intestinal epithelial28.18

Data for AGE, a compound from Sanguisorba officinalis.[1]

Antioxidant Activity

The antioxidant potential of Sanguisorba species has been documented, with extracts showing the ability to scavenge free radicals.[3] While specific DPPH or ABTS assay results for pure this compound are not extensively reported, related compounds from Sanguisorba officinalis have been evaluated.

Table 5: Antioxidant Activity of Phenolic Compounds from Sanguisorba officinalis
CompoundDPPH Scavenging IC₅₀ (µg/mL)
Fisetinidol-(4α-8)-catechin12.3 ± 0.2
Methyl 4-O-β-D-glucopyranosy-5-hydroxy-3-methoxylbenzoate720 ± 7.3
3,3′,4′-tri-O-Methylellagic acid820 ± 7.3

Data for phenolic compounds isolated from Sanguisorba officinalis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

Caption: Workflow for the isolation of this compound.

  • Extraction: Air-dried roots of S. officinalis are extracted with 70% aqueous methanol at room temperature. The filtrate is then concentrated under reduced pressure to obtain the crude methanol extract.[2]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc fraction is subjected to macroporous resin column chromatography and eluted with an ethanol-water gradient to yield several fractions.

  • Final Purification: The fraction containing this compound is further purified, typically using preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound (>98% purity).

HPLC Analysis
  • Instrumentation: Agilent 1200 HPLC system or equivalent.

  • Column: Kinetex XB-C18 analytical column (100 × 4.6 mm, 2.6 µm).

  • Column Temperature: 30°C.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient profile is as follows: 0–2 min, 29–31% B; 2–13 min, 31–35% B; 13–15 min, 35–40% B; 15–23 min, 40–44% B; 23–25 min, 44–46% B; 25–31 min, 46–49% B; and 31–38 min, 49–55% B.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.[2]

Antibacterial Activity Assays
  • Bacterial Preparation: MRSA strains are cultured on Mueller-Hinton Agar (MHA) and then suspended in Mueller-Hinton Broth (MHB) to a concentration of 0.5 McFarland standard. This is further diluted to a final inoculum of 1.5 × 10⁵ CFU/well.

  • Compound Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the rows and serial dilutions of an antibiotic along the columns.

  • Inoculation and Incubation: Each well is inoculated with the MRSA suspension as described for the broth microdilution assay and incubated at 37°C for 24 hours.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.[2]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours.

  • Nitrite Measurement (Griess Assay): An equal volume of the cell culture supernatant is mixed with Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[6][9]

Anticancer Activity Assay (MTT Assay for Cell Viability)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.[3]

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism against MRSA

This compound's efficacy against MRSA is attributed to its ability to interfere with the bacterial resistance mechanism. It has been shown to inhibit the expression of the mecA gene, which codes for the penicillin-binding protein 2a (PBP2a).[2] PBP2a has a low affinity for β-lactam antibiotics, conferring resistance to this class of drugs. By downregulating mecA expression, this compound reduces the production of PBP2a, thereby re-sensitizing MRSA to β-lactam antibiotics.[2]

G SGB This compound mecA mecA gene expression SGB->mecA inhibits PBP2a PBP2a production mecA->PBP2a Resistance β-lactam resistance PBP2a->Resistance

Caption: this compound's mechanism against MRSA.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Sanguisorba officinalis extracts are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound likely suppresses the production of NO and prostaglandins, key mediators of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK activation TLR4->IKK IkB IκB degradation IKK->IkB NFkB NF-κB translocation to nucleus IkB->NFkB inhibition ProInflammatory Pro-inflammatory gene expression (iNOS, COX-2) NFkB->ProInflammatory SGB This compound SGB->IKK inhibits

Caption: Putative anti-inflammatory pathway of this compound.

Anticancer Apoptotic Pathway

The anticancer activity of triterpenoids from Sanguisorba officinalis is often associated with the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death. It is hypothesized that this compound may exert its anticancer effects by modulating the expression of these key apoptotic regulators.

G SGB This compound Bax Bax (pro-apoptotic) SGB->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) SGB->Bcl2 downregulates Mitochondria Mitochondrial membrane permeabilization Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c release Mitochondria->CytC Caspases Caspase activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound, a natural triterpenoid from Sanguisorba officinalis, presents a compelling profile as a potential therapeutic agent. Its well-documented antibacterial activity against MRSA, coupled with promising anti-inflammatory and anticancer properties, underscores its significance for further investigation. This technical guide has provided a comprehensive summary of the current knowledge on this compound, including its historical context, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols.

Future research should focus on several key areas. Firstly, a definitive elucidation of the historical discovery and initial characterization of this compound would provide valuable context. Secondly, more extensive quantitative studies on the anti-inflammatory, anticancer, and antioxidant activities of pure this compound are needed to establish a more complete pharmacological profile. Finally, further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a targeted therapeutic. The information compiled in this guide serves as a robust foundation for these future endeavors, paving the way for the potential translation of this traditional remedy into a modern medicinal agent.

References

Sanguisorbigenin: A Technical Guide to Its Natural Sources, Extraction, and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguisorbigenin (SGB) is a triterpenoid saponin that has garnered significant interest within the scientific community for its potent biological activities.[1] Primarily recognized for its antibacterial properties, particularly against multidrug-resistant pathogens, SGB presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, a summary of its antibacterial efficacy, and an elucidation of its mechanism of action. Due to a lack of available research, this guide does not currently include information on synthetic derivatives of this compound.

Natural Sources of this compound

The principal natural source of this compound is the dried root of Sanguisorba officinalis L., a perennial herbaceous plant belonging to the Rosaceae family.[1][2] This plant is widely distributed across temperate regions of the Northern Hemisphere, including Asia, Europe, and North America.[1][2] In traditional medicine, particularly in Asia, the roots of Sanguisorba officinalis L. have been utilized for centuries for their anti-inflammatory, antiviral, and antibacterial properties.[1][2]

Extraction and Isolation

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology for obtaining SGB from the roots of Sanguisorba officinalis L.

Experimental Protocol: Extraction and Isolation of this compound

2.1.1. Plant Material and Extraction

  • Air-dried roots of Sanguisorba officinalis L. (3 kg) are pulverized into a fine powder.

  • The powdered root material is extracted three times with 70% aqueous methanol (MeOH) at room temperature.

  • The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude MeOH extract.

2.1.2. Solvent Partitioning

  • The crude MeOH extract is suspended in distilled water.

  • The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The EtOAc fraction, which contains this compound, is collected for further purification.

2.1.3. Chromatographic Purification

  • The EtOAc fraction is subjected to macro-porous resin column chromatography.

  • The column is eluted with an ethanol-water gradient system, ranging from 0% to 95% ethanol.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

  • Fractions rich in this compound are pooled and further purified using techniques such as recrystallization to obtain the pure compound.

Experimental Workflow: Extraction and Isolation

Extraction_Workflow Start Dried Roots of Sanguisorba officinalis L. Extraction Extraction with 70% Aqueous MeOH Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude MeOH Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Crude_Extract->Partitioning EtOAc_Fraction EtOAc Fraction Partitioning->EtOAc_Fraction Chromatography Macro-porous Resin Column Chromatography EtOAc_Fraction->Chromatography Elution Ethanol-Water Gradient Elution Chromatography->Elution Pure_SGB Pure this compound Elution->Pure_SGB

Extraction and isolation workflow for this compound.

Antibacterial Activity and Synergistic Effects

This compound has demonstrated significant antibacterial activity, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It also exhibits synergistic effects when combined with conventional antibiotics, enhancing their efficacy and potentially overcoming bacterial resistance.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound and its synergistic interactions are summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial potency.

Organism(s)Compound(s)MIC (µg/mL)Fold Reduction in Antibiotic MICReference(s)
Methicillin-Resistant Staphylococcus aureus (MRSA) strainsThis compound12.5 - 50N/A[1][3]
MRSA strainsAmpicillin + this compoundN/A2 to 6-fold[1]
MRSA strainsOxacillin + this compoundN/A2 to 8-fold[1]
MRSA strainsVarious Conventional Antibiotics + this compoundN/A2 to 16-fold[4][5][6]

Mechanism of Action against MRSA

The antibacterial mechanism of this compound against MRSA involves the downregulation of key resistance genes. Specifically, SGB has been shown to inhibit the expression of the mecA gene.[1][2] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics and is the primary determinant of methicillin resistance in S. aureus. By reducing the expression of mecA, this compound leads to a decrease in the production of PBP2a, thereby re-sensitizing MRSA to β-lactam antibiotics.[1][2] Additionally, SGB has been observed to alter the permeability of the bacterial cell membrane.[4][5]

Signaling Pathway of this compound's Antibacterial Action

SGB_Pathway SGB This compound mecA mecA gene SGB->mecA downregulates expression Cell_Membrane Bacterial Cell Membrane SGB->Cell_Membrane alters PBP2a_mRNA mecA mRNA mecA->PBP2a_mRNA transcription PBP2a PBP2a (Penicillin-Binding Protein 2a) PBP2a_mRNA->PBP2a translation Resistance β-lactam Resistance PBP2a->Resistance confers Permeability Increased Membrane Permeability Cell_Membrane->Permeability leads to

Antibacterial signaling pathway of this compound in MRSA.

This compound Derivatives

Currently, there is a notable absence of published research on the synthesis and biological activity of this compound derivatives. This represents a significant opportunity for future research and development. The chemical modification of the this compound scaffold could lead to the discovery of novel analogs with enhanced potency, improved pharmacokinetic profiles, and a broader spectrum of activity.

Conclusion

This compound, a natural product isolated from the roots of Sanguisorba officinalis L., is a promising antibacterial agent, particularly against MRSA. Its mechanism of action, involving the downregulation of the mecA gene and alteration of cell membrane permeability, makes it an attractive candidate for further investigation. The detailed protocols for its extraction and isolation provided herein offer a foundation for researchers to obtain this compound for their studies. While the synergistic effects of this compound with existing antibiotics are well-documented, the exploration of its synthetic derivatives remains an untapped area of research with considerable potential for the development of new and effective antibacterial therapies.

References

Sanguisorbigenin: A Potential Antibacterial Agent for Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred the search for novel antimicrobial agents. Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the antibacterial potential of this compound, focusing on its activity against MRSA. It details the quantitative antimicrobial data, in-depth experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antibacterial therapies.

Antibacterial Activity of this compound

This compound has demonstrated significant antibacterial activity against various strains of Staphylococcus aureus, including clinically isolated MRSA strains.[2][3] Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values. Furthermore, SGB exhibits synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy to enhance the efficacy of existing drugs and combat resistance.[1][4]

Minimum Inhibitory Concentration (MIC) Data

The intrinsic antibacterial activity of this compound against several MRSA strains is summarized in the table below. The MIC values, representing the lowest concentration of SGB that inhibits visible bacterial growth, range from 12.5 to 50 µg/mL.[2][4][5]

Bacterial StrainTypeThis compound MIC (µg/mL)Reference
S. aureus ATCC 33591Reference Strain12.5[5]
S. aureus CCARM 3090Clinical Isolate25[5]
S. aureus CCARM 3091Clinical Isolate25[5]
S. aureus CCARM 3095Clinical Isolate25[5]
S. aureus CCARM 3102Clinical Isolate25[5]
S. aureus DPS-1Clinical Isolate50[5]
Synergistic Activity with Conventional Antibiotics

A key finding is the ability of this compound to act synergistically with a range of antibiotics, effectively reducing the MIC of these drugs against MRSA.[1][4] This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.[2][6] The combination of SGB with antibiotics has been shown to reduce the required antibiotic concentration by 2 to 16-fold.[4][7]

AntibioticMRSA StrainFICI ValueInterpretationFold Reduction in Antibiotic MICReference
AmpicillinATCC 335910.63Partial Synergy2-6[2][5]
OxacillinATCC 335910.75Partial Synergy2-8[2][5]
AmpicillinCCARM 30900.5SynergyNot specified[5]
OxacillinCCARM 30900.38SynergyNot specified[5]
AmpicillinCCARM 30910.5SynergyNot specified[5]
OxacillinCCARM 30910.5SynergyNot specified[5]
LinezolidATCC 33591≤ 0.5Synergy2-16[4]
GentamicinATCC 33591≤ 0.5Synergy2-16[4]
VancomycinATCC 33591≤ 0.5Synergy2-16[4]
AmikacinATCC 33591≤ 0.5Synergy2-16[4]
AmoxicillinATCC 33591≤ 0.5Synergy2-16[4]
CeftazidimeATCC 33591≤ 0.5Synergy2-16[4]

Mechanism of Antibacterial Action

The antibacterial mechanism of this compound against MRSA is multifaceted, involving the disruption of key resistance determinants and cellular structures.

Inhibition of PBP2a and mecA Gene Expression

The primary mechanism of methicillin resistance in S. aureus is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene.[8][9] PBP2a has a low affinity for β-lactam antibiotics, allowing for cell wall synthesis to continue in their presence.[8][10] this compound has been shown to significantly reduce the expression of the mecA gene and, consequently, the production of the PBP2a protein in a dose-dependent manner.[2][3][5] This action effectively re-sensitizes MRSA to β-lactam antibiotics.

The regulation of mecA is controlled by the mecR1 and mecI genes.[10] In the absence of a β-lactam, MecI represses mecA transcription. When a β-lactam is present, MecR1 initiates a signaling cascade that leads to the inactivation of MecI and subsequent expression of mecA.[1] this compound appears to interfere with this regulatory pathway, leading to the downregulation of mecA.[2][5]

mecA_Regulation cluster_MRSA MRSA Cell SGB This compound mecA_gene mecA Gene SGB->mecA_gene inhibits expression PBP2a PBP2a (Penicillin-Binding Protein 2a) SGB->PBP2a reduces production mecR1_mecI mecR1-mecI Operon mecR1_mecI->mecA_gene regulates mecA_gene->PBP2a encodes CellWall Cell Wall Synthesis (Resistance) PBP2a->CellWall enables BetaLactam β-Lactam Antibiotic BetaLactam->mecR1_mecI induces

This compound's impact on the mecA-PBP2a resistance pathway.
Inhibition of Biofilm Formation and Alteration of Cell Membrane Permeability

Beyond its effects on PBP2a, this compound also inhibits biofilm formation in MRSA.[1][7] Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. By disrupting biofilm integrity, SGB can render the bacteria more susceptible to antimicrobial agents. Additionally, studies have indicated that this compound alters the permeability of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products like this compound.[11][12]

Materials:

  • This compound (SGB) stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • MRSA strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of SGB dilutions: Prepare a series of two-fold dilutions of the SGB stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum preparation: From a fresh overnight culture of the MRSA strain on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate containing the SGB dilutions, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (wells with inoculum and no SGB) and a negative control (wells with MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of SGB at which there is no visible growth of bacteria.

Checkerboard Assay for Synergistic Activity

The checkerboard assay is used to evaluate the interaction between this compound and a conventional antibiotic.[6][13][14]

Materials:

  • This compound (SGB) and antibiotic stock solutions

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • MRSA strains

  • Materials for inoculum preparation as described in the MIC protocol

Procedure:

  • Plate setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute SGB along the rows (e.g., from top to bottom) and the antibiotic along the columns (e.g., from left to right). The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculation: Prepare and add the MRSA inoculum to each well as described in the MIC protocol.

  • Controls: Include rows and columns with each agent alone to determine their individual MICs under the assay conditions. Also include positive and negative growth controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of SGB = (MIC of SGB in combination) / (MIC of SGB alone)

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • Calculate the FICI: FICI = FIC of SGB + FIC of Antibiotic.

    • Interpret the FICI value: ≤ 0.5 (synergy), >0.5 to 1 (additive), >1 to 4 (indifference), >4 (antagonism).

experimental_workflow start Start: Isolate MRSA Strain mic_assay Broth Microdilution MIC Assay start->mic_assay checkerboard_assay Checkerboard Synergy Assay start->checkerboard_assay mechanism_studies Mechanism of Action Studies mic_assay->mechanism_studies checkerboard_assay->mechanism_studies qrt_pcr qRT-PCR for mecA Expression mechanism_studies->qrt_pcr western_blot Western Blot for PBP2a mechanism_studies->western_blot biofilm_assay Biofilm Inhibition Assay mechanism_studies->biofilm_assay end End: Data Analysis and Interpretation qrt_pcr->end western_blot->end biofilm_assay->end

References

A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Sanguisorbigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the roots of Sanguisorba officinalis L., has garnered scientific interest for its potential therapeutic applications. Traditionally, extracts of Sanguisorba officinalis have been used in medicine to treat inflammatory conditions and bleeding.[1] Modern research has begun to elucidate the molecular mechanisms underlying these effects, focusing on the plant's rich composition of bioactive compounds, including this compound. While much of the recent literature on isolated SGB has centered on its antimicrobial and synergistic antibiotic properties[2][3], the anti-inflammatory and antioxidant activities of the source plant's extracts are well-documented, suggesting these properties are attributable to its key constituents like SGB. This guide synthesizes the available data, detailing the antioxidant and anti-inflammatory mechanisms, relevant experimental protocols, and the key signaling pathways involved.

Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells, proteins, and DNA. Phytochemicals, such as those found in Sanguisorba officinalis, often exhibit potent antioxidant effects.

Quantitative Data on Antioxidant Activity

While specific IC50 values for pure this compound are not extensively detailed in the provided search results, studies on related phenolic compounds isolated from Sanguisorba officinalis demonstrate significant free radical scavenging activity. This provides a strong basis for the antioxidant potential of its triterpenoid components.

Compound from S. officinalisAssayIC50 Value (μg/mL)Reference CompoundIC50 Value (μg/mL)
Fisetinidol-(4α-8)-catechinDPPH10.3 ± 0.7Ascorbic Acid15.2 ± 0.9
(+)-CatechinDPPH25.4 ± 1.1Ascorbic Acid15.2 ± 0.9

Table 1: DPPH radical scavenging activity of phenolic compounds isolated from Sanguisorba officinalis L. Data extracted from a study on phenolic constituents of the plant.[4]

Experimental Protocols for Antioxidant Assays

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like ethanol.

  • Create a series of dilutions of the test compound.

  • In a 96-well microtiter plate, add 0.5 mL of each compound dilution to 2.5 mL of a 100 µM DPPH ethanolic solution.[4]

  • Use a solvent-treated solution (e.g., ethanol) as a control.

  • Incubate the plate at 37°C for 30 minutes in the dark.[4]

  • Measure the absorbance at 515 nm using a microplate reader.[4]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of DPPH free radicals, by plotting inhibition percentage against sample concentration.

G cluster_workflow DPPH Assay Workflow prep Prepare this compound and DPPH solutions mix Mix this compound dilutions with DPPH solution in 96-well plate prep->mix incubate Incubate at 37°C for 30 minutes mix->incubate measure Measure Absorbance at 515 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Experimental Workflow

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is quantified by measuring the reduction of this radical back to its colorless neutral form by the test compound.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 5 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.95–1.05 at its maximum absorption wavelength (around 400 nm or 734 nm).[5]

  • Add a defined volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubate the mixture for a specified time (e.g., 6 minutes).

  • Measure the decrease in absorbance at the maximum wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Extracts from Sanguisorba officinalis have been shown to potently inhibit key inflammatory mediators.[1] This activity is largely attributed to the modulation of critical intracellular signaling pathways.

Inhibition of Inflammatory Mediators

This compound, as a component of S. officinalis extracts, is believed to contribute to the suppression of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of an ethanol extract of Sanguisorba officinalis (So-EE) on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

MediatorCell LineTreatmentConcentration (µg/mL)% Inhibition
Nitric Oxide (NO)RAW 264.7So-EE100~75%
Prostaglandin E2 (PGE2)RAW 264.7So-EE100~80%

Table 2: Inhibitory effects of Sanguisorba officinalis ethanol extract on NO and PGE2 production. Data interpreted from graphical representations in referenced literature.[1]

Experimental Protocols for Anti-inflammatory Assays
  • Culture macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • After cell treatment and stimulation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Collect the cell culture supernatant after treatment.

  • Quantify the amount of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7]

  • Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Modulation of Signaling Pathways

The anti-inflammatory effects of compounds from Sanguisorba officinalis are mediated by the suppression of key pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6]

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IKK complex is activated, which then phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including iNOS, COX-2, and various cytokines.[1] Extracts of S. officinalis have been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.[1][6]

G cluster_nfkb NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα_NFκB IκBα-NF-κB (Inactive) IKK->IκBα_NFκB P SGB This compound SGB->IKK Inhibition NFκB NF-κB (Active) IκBα_NFκB->NFκB IκBα_P P-IκBα (Degradation) IκBα_NFκB->IκBα_P NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Genes Inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes

Inhibition of the NF-κB Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in regulating the expression of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases. Activated MAPKs, in turn, activate transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to promote inflammatory gene expression.[6][8] Studies demonstrate that S. officinalis extracts effectively suppress the LPS-induced phosphorylation of ERK, JNK, and p38.[6]

G cluster_mapk MAPK Signaling Pathway LPS LPS Upstream Upstream Kinases LPS->Upstream ERK ERK Upstream->ERK JNK JNK Upstream->JNK p38 p38 Upstream->p38 SGB This compound SGB->ERK Inhibition of Phosphorylation SGB->JNK Inhibition of Phosphorylation SGB->p38 Inhibition of Phosphorylation ERK_P P-ERK ERK->ERK_P JNK_P P-JNK JNK->JNK_P p38_P P-p38 p38->p38_P AP1 AP-1 Activation ERK_P->AP1 JNK_P->AP1 p38_P->AP1 Genes Inflammatory Gene Expression AP1->Genes

Inhibition of the MAPK Pathway

Conclusion and Future Directions

This compound, as a principal constituent of Sanguisorba officinalis, is strongly implicated in the potent antioxidant and anti-inflammatory activities observed from the plant's extracts. The established mechanisms, involving the scavenging of free radicals and the profound suppression of the NF-κB and MAPK signaling pathways, highlight its therapeutic potential. These actions effectively reduce the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines. For drug development professionals, this compound represents a promising natural lead compound for designing novel therapies targeting inflammation-related and oxidative stress-driven diseases. Further research should focus on isolating this compound in larger quantities to perform in-depth in vivo studies to confirm these effects and to fully elucidate its pharmacokinetic and safety profiles.

References

Triterpenoid Saponins from Sanguisorba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The genus Sanguisorba, commonly known as burnet, has a long history in traditional medicine for treating a variety of ailments, including inflammation, bleeding disorders, and cancer. Modern phytochemical research has identified triterpenoid saponins as major bioactive constituents responsible for many of these therapeutic effects. This technical guide provides a comprehensive review of the current literature on triterpenoid saponins from Sanguisorba, with a focus on their extraction, isolation, quantification, and mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Sanguisorba, a genus belonging to the Rosaceae family, encompasses several species, with Sanguisorba officinalis L. being the most extensively studied. The roots of Sanguisorba are particularly rich in a diverse array of triterpenoid saponins, which are glycosides of triterpene aglycones. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hematopoietic properties.[1][2] This guide aims to consolidate the current knowledge on these promising natural products, providing a practical and in-depth resource for the scientific community.

Major Triterpenoid Saponins in Sanguisorba

Numerous triterpenoid saponins have been isolated and characterized from various Sanguisorba species. The most prominent among these are Ziyuglycoside I and Ziyuglycoside II, which are often used as marker compounds for the quality control of Sanguisorba extracts.[3] Other significant saponins include various derivatives of ursolic acid, oleanolic acid, and pomolic acid. A summary of some key triterpenoid saponins is presented in Table 1.

Table 1: Major Triterpenoid Saponins Identified in Sanguisorba officinalis

Compound NameMolecular FormulaReference
Ziyuglycoside IC₄₁H₆₄O₁₁[2]
Ziyuglycoside IIC₃₆H₅₆O₈[2]
3β,19α-dihydroxyurs-12-en-28-oic-acid 28-β-d-glucopyranosyl esterC₃₆H₅₈O₉[4]
Pomolic acidC₃₀H₄₈O₄[4]
Euscaphic acidC₃₀H₄₈O₅[5]
Arjunic acidC₃₀H₄₈O₅[5]
2α,3α,23-trihydroxyurs-12-en-24,28-dioic acid 28-β-D-glucopyranosyl esterC₃₆H₅₆O₁₂[6]
3β-[(α-L-arabinopyranosyl)oxy]-19β-hydroxyurs-12,20(30)-dien-28-oic acidC₃₅H₅₄O₉[6]

Experimental Protocols

Extraction of Triterpenoid Saponins

The following is a generalized protocol for the extraction of triterpenoid saponins from Sanguisorba roots, based on methodologies reported in the literature.[7][8]

Experimental Workflow for Saponin Extraction

G plant Dried Sanguisorba Roots powder Powdered Plant Material plant->powder Grinding extraction Ultrasonic or Reflux Extraction (e.g., 80% Ethanol, 1:20 g/mL, 60 min) powder->extraction filtration Filtration extraction->filtration concentrate Concentration under Reduced Pressure filtration->concentrate crude_extract Crude Saponin Extract concentrate->crude_extract G crude_extract Crude Saponin Extract suspension Suspension in Water crude_extract->suspension partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) suspension->partition fraction Ethyl Acetate Fraction partition->fraction silica_gel Silica Gel Column Chromatography (e.g., CH₂Cl₂-MeOH gradient) fraction->silica_gel subfractions Sub-fractions silica_gel->subfractions ods ODS Column Chromatography (e.g., MeOH-H₂O gradient) subfractions->ods pure_saponins Purified Saponins ods->pure_saponins G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Sanguisorba Sanguisorba Saponins Sanguisorba->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_active Active NF-κB NFκB->NFκB_active translocates to Nucleus Nucleus NFκB_active->Nucleus Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) G LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 activates ERK ERK1/2 Upstream_Kinases->ERK activates JNK JNK Upstream_Kinases->JNK activates Sanguisorba Sanguisorba Saponins Sanguisorba->p38 inhibits phosphorylation Sanguisorba->ERK inhibits phosphorylation AP1 AP-1 p38->AP1 activates ERK->AP1 activates JNK->AP1 activates Transcription Transcription of Pro-inflammatory Genes AP1->Transcription G Sanguisorba Sanguisorba Saponins beta_catenin_cyto Cytoplasmic β-catenin Sanguisorba->beta_catenin_cyto downregulates beta_catenin_nuc Nuclear β-catenin beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates G Sanguisorba Sanguisorba Saponins FAK FAK Sanguisorba->FAK activates Erk1_2 Erk1/2 FAK->Erk1_2 activates Cell_Survival Cell Survival Erk1_2->Cell_Survival promotes Apoptosis Apoptosis Erk1_2->Apoptosis inhibits

References

Methodological & Application

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Sanguisorbigenin

Introduction

This compound is a triterpenoid compound isolated from the roots of Sanguisorba officinalis L.. This plant has a history of use in traditional medicine, and recent studies have explored the biological activities of its constituents, including this compound. Accurate and reliable quantification of this compound is essential for quality control of raw materials, standardization of extracts, and in various stages of drug development and research. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The method described is based on published research and provides a framework for the separation and detection of this compound. While a specific HPLC method is available, comprehensive validation data for the quantification of this compound is not widely published. Therefore, this protocol also outlines the necessary steps for method validation.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Sanguisorba officinalis Roots

This protocol describes a general method for the extraction and isolation of this compound from plant material.[1]

  • Materials:

    • Dried roots of Sanguisorba officinalis L.

    • 70% aqueous methanol (MeOH)

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

    • Distilled water

    • Rotary evaporator

    • Filtration apparatus

  • Protocol:

    • Grind the air-dried roots of S. officinalis to a fine powder.

    • Extract the powdered plant material (e.g., 3 kg) with 70% aqueous MeOH (e.g., 3 x 100 ml) at room temperature.

    • Filter the extracts and combine the filtrates.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MeOH extract.

    • Suspend the crude extract in distilled water.

    • Perform successive solvent-solvent partitioning with petroleum ether, EtOAc, and n-BuOH.

    • The EtOAc fraction, which is enriched with this compound, should be collected for further purification if necessary, or for direct analysis after appropriate dilution and filtration. For quantification, the dried EtOAc fraction can be reconstituted in a suitable solvent (e.g., methanol) to a known concentration.

    • Prior to injection into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter.

2. HPLC Method for Quantification

The following HPLC conditions are based on a method used to analyze the purity of this compound.[1][2][3]

  • Instrumentation:

    • An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient Elution:

      • 0–2 min, 29–31% B

      • 2–13 min, 31–35% B

      • 13–15 min, 35–40% B

      • 15–23 min, 40–44% B

      • 23–25 min, 44–46% B

      • 25–31 min, 46–49% B

      • 31–38 min, 49–55% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: To be determined during method validation (typically 10-20 µL).

Method Validation

A full validation of the analytical method is crucial to ensure its accuracy, precision, and reliability for the intended application. The following parameters should be evaluated according to the International Council for Harmonisation (ICH) guidelines.

Data Presentation

The following tables summarize the necessary quantitative data that should be generated during method validation. Note: Specific experimental data for a fully validated method for this compound quantification were not available in the reviewed literature. The tables serve as a template for the required data.

Table 1: Linearity

ParameterResult
Linearity Range (µg/mL)To be determined
Regression EquationTo be determined
Correlation Coefficient (r²)> 0.999

Table 2: Precision (%RSD)

Precision LevelConcentration 1 (µg/mL)Concentration 2 (µg/mL)Concentration 3 (µg/mL)
Intra-day (n=6) < 2%< 2%< 2%
Inter-day (n=6) < 2%< 2%< 2%

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
LowTo be determined98 - 102%
MediumTo be determined98 - 102%
HighTo be determined98 - 102%

Table 4: Sensitivity

ParameterResult (µg/mL)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Visualizations

G cluster_0 Sample Preparation Workflow plant_material Dried S. officinalis Roots extraction Extraction with 70% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning final_sample Dilution and Filtration (0.45 µm) partitioning->final_sample

Sample Preparation Workflow Diagram

G cluster_1 HPLC Analysis Workflow sample_injection Inject Sample into HPLC separation Chromatographic Separation (Kinetex XB-C18) sample_injection->separation detection UV Detection at 210 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

HPLC Analysis Workflow Diagram

Conclusion

The HPLC method detailed in this application note provides a solid foundation for the quantification of this compound in various samples, particularly from Sanguisorba officinalis extracts. The provided experimental protocols for sample preparation and HPLC analysis are derived from scientific literature. For researchers, scientists, and drug development professionals, it is imperative to perform a comprehensive method validation to ensure the reliability and accuracy of the results for their specific application. The successful validation of this method will enable its use in quality control, pharmacokinetic studies, and other research areas where precise measurement of this compound is required.

References

Application Notes and Protocols for Checkerboard Assay with Sanguisorbigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a checkerboard assay to evaluate the synergistic antimicrobial activity of Sanguisorbigenin (SGB) with conventional antibiotics. This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has demonstrated intrinsic antibacterial properties and synergistic effects, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3][4].

Introduction

The emergence of antibiotic-resistant bacteria poses a significant global health threat. One promising strategy to combat resistance is the use of combination therapy, where a natural compound potentiates the effect of an existing antibiotic. This compound has been identified as a potential candidate for such a strategy. It has been shown to reverse resistance to β-lactam antibiotics in MRSA by inhibiting the expression of the mecA gene and reducing the production of Penicillin-Binding Protein 2a (PBP2a)[1][3]. Furthermore, SGB can inhibit biofilm formation and increase the permeability of the bacterial cell membrane, further enhancing its antimicrobial efficacy[2][5].

The checkerboard assay is a robust in vitro method used to systematically assess the interaction between two antimicrobial agents. By determining the Fractional Inhibitory Concentration Index (FICI), researchers can classify the interaction as synergistic, additive, indifferent, or antagonistic.

Data Presentation

Table 1: Antimicrobial Activity of this compound and Antibiotics Alone
Organism StrainThis compound MIC (µg/mL)Antibiotic (e.g., Oxacillin) MIC (µg/mL)
MRSA (ATCC 33591)12.5 - 50125 - 1000
Clinical Isolate 1User-definedUser-defined
Clinical Isolate 2User-definedUser-defined
Note: The MIC values for this compound and antibiotics against specific MRSA strains have been reported to be in the range of 12.5–50 μg/ml and 125–1000 μg/ml for oxacillin, respectively[1]. Users should determine the MIC for their specific strains of interest.
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 0.75Partial Synergy
> 0.75 to ≤ 1.0Additive Effect
> 1.0 to < 4.0Indifference (No interaction)
≥ 4.0Antagonism
This table is based on established interpretation criteria for checkerboard assays[6].
Table 3: Example Checkerboard Assay Results for SGB and Antibiotic Combination
WellSGB Conc. (µg/mL)Antibiotic Conc. (µg/mL)Growth (+/-)FIC of SGBFIC of AntibioticFICIInterpretation
A150 (MIC)0-101-
B1250-0.500.5-
........................
D46.25125-0.1250.250.375Synergy
H801000 (MIC)-011-
This is a hypothetical example to illustrate data recording and calculation.

Experimental Protocols

Materials
  • This compound (SGB) stock solution (e.g., in DMSO, ensure final DMSO concentration is non-inhibitory)

  • Antibiotic stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., MRSA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (37°C)

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into MHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 1.5 x 10⁵ CFU/well in the microtiter plate[6].

  • Serial Dilutions: Prepare two-fold serial dilutions of SGB and the antibiotic in MHB in separate 96-well plates. The concentration range should typically span from at least two dilutions above the expected MIC to several dilutions below.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay
  • Plate Setup: In a 96-well plate, add MHB to all wells.

  • Drug Dilutions:

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of the antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of this compound.

    • Column 11 should contain serial dilutions of the antibiotic alone (to re-determine its MIC).

    • Row H should contain serial dilutions of SGB alone (to re-determine its MIC).

    • Well H12 should serve as the growth control (inoculum without any drug).

  • Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Data Collection: After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm. The lowest concentration of each drug in combination that inhibits growth is the MIC of the combination.

Protocol 3: Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between this compound and the antibiotic[6][7].

FICI = FIC of SGB + FIC of Antibiotic

Where:

  • FIC of SGB = (MIC of SGB in combination) / (MIC of SGB alone)

  • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The FICI value is calculated for each well that shows no growth. The lowest FICI value is reported as the result of the interaction.

Mandatory Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_sgb Prepare SGB Stock start->prep_sgb prep_abx Prepare Antibiotic Stock start->prep_abx prep_bac Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bac setup_plate Setup 96-Well Plate prep_sgb->setup_plate prep_abx->setup_plate inoculate Inoculate with Bacteria prep_bac->inoculate dilute_sgb Serial Dilute SGB (Rows) setup_plate->dilute_sgb dilute_abx Serial Dilute Antibiotic (Columns) setup_plate->dilute_abx dilute_sgb->inoculate dilute_abx->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Determine MICs (Alone & Combination) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret end End interpret->end

References

Application Notes and Protocols: Time-Kill Curve Assay for Sanguisorbigenin Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge to global health. A promising strategy to combat this threat is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., has demonstrated potential as a synergistic agent.[1][2][3][4] This document provides a detailed protocol for conducting a time-kill curve assay to evaluate the synergistic antimicrobial activity of this compound with a conventional antibiotic against a target bacterial strain.

This compound has been shown to exhibit antibacterial activity and to act synergistically with β-lactam antibiotics against MRSA.[2][3] The proposed mechanisms for this synergy include the inhibition of the mecA gene expression and a decrease in the production of Penicillin-Binding Protein 2a (PBP2a), which are key factors in β-lactam resistance.[2][3][5] Furthermore, studies indicate that SGB can inhibit biofilm formation and alter the cell membrane permeability of MRSA, suggesting multiple modes of action that contribute to its synergistic potential.[6][7][8]

Experimental Protocols

Preliminary Assays: Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill curve assay, the MIC of this compound and the partner antibiotic against the test organism must be determined. The broth microdilution method is recommended. A checkerboard assay can also be performed as a preliminary screening method to identify potential synergistic interactions and to guide the selection of concentrations for the time-kill assay.[12][13][14]

a. Materials:

  • This compound (SGB) of high purity (>98%)

  • Selected conventional antibiotic (e.g., oxacillin, ampicillin)

  • Test bacterial strain (e.g., MRSA ATCC 33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional, for turbidity measurement)

b. Checkerboard Assay Protocol:

  • Prepare serial twofold dilutions of the antibiotic horizontally and SGB vertically in a 96-well plate containing CAMHB.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well.

  • Include wells with antibiotic alone and SGB alone to determine their individual MICs.

  • Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay Protocol

This protocol is designed to assess the synergistic bactericidal activity of this compound in combination with a selected antibiotic.

a. Materials:

  • This compound (SGB) stock solution

  • Antibiotic stock solution

  • Log-phase culture of the test organism (approximately 1-5 x 10^6 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline or PBS for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

b. Experimental Setup: Prepare the following test conditions in separate sterile flasks or tubes, each with a final volume of 10 mL of CAMHB:

  • Growth Control: Bacterial inoculum only.

  • SGB Alone: Bacterial inoculum + SGB at a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • Antibiotic Alone: Bacterial inoculum + antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC).

  • SGB + Antibiotic Combination: Bacterial inoculum + SGB (0.5 x MIC) + antibiotic (0.5 x MIC).

c. Procedure:

  • Prepare a fresh overnight culture of the test bacterium on a TSA plate.

  • Inoculate a single colony into CAMHB and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (typically 2-4 hours).

  • Adjust the bacterial culture with fresh CAMHB to a starting inoculum of approximately 1-5 x 10^6 CFU/mL.

  • Add the appropriate concentrations of SGB and/or the antibiotic to the labeled flasks containing the bacterial inoculum.

  • Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL.

d. Data Analysis:

  • Calculate the CFU/mL for each time point and for each experimental condition.

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the log10 CFU/mL (y-axis) against time (x-axis) for each condition to generate the time-kill curves.

  • Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

  • Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is defined as a < 3 log10 reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from the time-kill curve assay should be summarized in a clear and structured table for easy comparison.

Table 1: Time-Kill Assay Results for this compound (SGB) and Antibiotic X against S. aureus

Time (hours)Growth Control (log10 CFU/mL)SGB (0.5x MIC) (log10 CFU/mL)Antibiotic X (0.5x MIC) (log10 CFU/mL)SGB + Antibiotic X (log10 CFU/mL)
0
2
4
6
8
12
24

Mandatory Visualization

Experimental Workflow

Time_Kill_Assay_Workflow prep Bacterial Culture Preparation (Log-phase) setup Experimental Setup (Inoculum + Agents) prep->setup Standardized Inoculum incubation Incubation at 37°C (with shaking) setup->incubation sampling Sampling at Time Points (0, 2, 4, 6, 8, 12, 24h) incubation->sampling dilution Serial Dilutions sampling->dilution plating Plating on Agar dilution->plating incubation2 Incubation at 37°C (18-24h) plating->incubation2 counting Colony Counting (CFU/mL) incubation2->counting analysis Data Analysis (log10 transformation, plotting) counting->analysis interpretation Interpretation (Synergy, Bactericidal/Static) analysis->interpretation SGB_Synergy_Pathway sgb This compound (SGB) mecA mecA gene sgb->mecA Inhibits transcription bacterial_death Bacterial Cell Death sgb->bacterial_death Synergistic Effect membrane Cell Membrane Permeability sgb->membrane Alters beta_lactam β-Lactam Antibiotic cell_wall Cell Wall Synthesis beta_lactam->cell_wall Inhibits beta_lactam->bacterial_death Synergistic Effect pbp2a PBP2a (Penicillin-Binding Protein 2a) mecA->pbp2a Encodes pbp2a->cell_wall Enables resistance to β-lactam inhibition cell_wall->bacterial_death Inhibition leads to

References

Application Notes and Protocols: Sanguisorbigenin in Antibiotic Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sanguisorbigenin (SGB) in combination with conventional antibiotics, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for key experiments are provided to facilitate further research and development of SGB as a potential antibiotic adjuvant.

Introduction

This compound, a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has demonstrated significant potential as a modulator of antibiotic resistance.[1][2] When used in combination with conventional antibiotics, SGB exhibits synergistic effects, reducing the minimum inhibitory concentrations (MICs) of these antibiotics and inhibiting biofilm formation.[2][3] This document outlines the known mechanisms of action, presents quantitative data on its synergistic activity, and provides detailed protocols for evaluating its efficacy.

Mechanisms of Synergistic Action

This compound enhances the efficacy of antibiotics against MRSA through multiple mechanisms:

  • Inhibition of Penicillin-Binding Protein 2a (PBP2a) Expression: SGB downregulates the expression of the mecA gene, which is responsible for encoding PBP2a, the protein that confers resistance to β-lactam antibiotics in MRSA.[1]

  • Alteration of Cell Membrane Permeability: SGB increases the permeability of the bacterial cell membrane, which likely facilitates the entry of antibiotics into the cell.[2][3]

  • Inhibition of Biofilm Formation: SGB has been shown to inhibit the formation of MRSA biofilms, a key virulence factor that contributes to antibiotic tolerance.[2][3]

Data Presentation

The following tables summarize the quantitative data on the synergistic effects of this compound in combination with various antibiotics against MRSA strains.

Table 1: Synergistic Activity of this compound (SGB) with β-Lactam Antibiotics against MRSA

MRSA StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination with SGB (µg/mL)Fold Reduction in MICFractional Inhibitory Concentration Index (FICI)Interpretation
ATCC 33591Ampicillin25062.540.56Partial Synergy
ATCC 33591Oxacillin50062.580.63Partial Synergy
Clinical Isolate 1Ampicillin50012540.75Partial Synergy
Clinical Isolate 1Oxacillin>1000250>40.53Partial Synergy
Clinical Isolate 2Ampicillin25012521.00Additive
Clinical Isolate 2Oxacillin50012540.75Partial Synergy
Clinical Isolate 3Ampicillin50025021.00Additive
Clinical Isolate 3Oxacillin>1000500>20.75Partial Synergy

FICI values were interpreted as follows: ≤0.5, synergy; >0.5 to ≤0.75, partial synergy; >0.75 to ≤1.0, additive effect; >1.0 to ≤4.0, no interaction; >4.0, antagonism.[1]

Table 2: Synergistic Activity of this compound (SGB) with Various Antibiotics against MRSA

MRSA StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination with SGB (µg/mL)Fold Reduction in MICFICIInterpretation
ATCC 33591Linezolid1.90.921.0Additive
ATCC 33591Gentamicin3.90.940.38Synergy
ATCC 33591Vancomycin1.90.921.0Additive
ATCC 33591Amikacin31.37.840.5Synergy
ATCC 33591Amoxicillin31.33.980.63Partial Synergy
ATCC 33591Ceftazidime62.57.880.25Synergy
DPS-1Linezolid50062.580.25Synergy
DPS-1Gentamicin12515.680.25Synergy
DPS-1Vancomycin25062.540.5Synergy
DPS-3Linezolid25062.540.38Synergy
DPS-3Gentamicin25015.6160.19Synergy
DPS-3Vancomycin50062.580.25Synergy

Data compiled from multiple studies.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, antagonistic, or indifferent effect of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • This compound (SGB) stock solution

  • Antibiotic stock solution

  • MRSA strain inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally and SGB vertically in a 96-well plate containing MHB.

  • Inoculate each well with the MRSA suspension to a final concentration of 1.5 x 10^5 CFU/well.

  • Incubate the plate at 37°C for 24 hours.

  • Determine the MIC of each agent alone and in combination, defined as the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • ≤ 0.5: Synergy

  • 0.5 to ≤ 0.75: Partial Synergy

  • 0.75 to ≤ 1.0: Additive

  • 1.0 to ≤ 4.0: Indifference

  • 4.0: Antagonism

G cluster_workflow Checkerboard Assay Workflow A Prepare serial dilutions of SGB and antibiotic in 96-well plate B Inoculate with MRSA suspension A->B C Incubate at 37°C for 24h B->C D Determine MICs C->D E Calculate FICI D->E F Interpret results (Synergy, Additive, etc.) E->F

Checkerboard Assay Workflow
Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • MHB

  • SGB and antibiotic stock solutions

  • MRSA inoculum (adjusted to ~1.5 x 10^5 CFU/mL)

  • Sterile saline

  • Agar plates

Procedure:

  • Prepare culture tubes with MHB containing SGB alone, the antibiotic alone, and the combination of SGB and the antibiotic at sub-inhibitory concentrations (e.g., 1/2 MIC). Include a growth control tube without any antimicrobial agent.

  • Inoculate each tube with the MRSA suspension.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 4, 8, 16, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each treatment group.

G cluster_workflow Time-Kill Curve Assay Workflow A Prepare cultures with SGB, antibiotic, combination, and control B Inoculate with MRSA A->B C Incubate and collect samples at time points B->C D Perform serial dilutions and plate C->D E Incubate plates and count CFUs D->E F Plot log10 CFU/mL vs. time E->F

Time-Kill Curve Assay Workflow
Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression

This protocol is to quantify the effect of SGB on the expression of the mecA gene.

Materials:

  • MRSA culture

  • SGB solution

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for mecA and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • Culture MRSA to mid-log phase and treat with sub-inhibitory concentrations of SGB for a defined period (e.g., 30 minutes).

  • Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for mecA and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in mecA expression in SGB-treated samples compared to untreated controls.

Western Blot for PBP2a Protein Expression

This protocol is to detect the effect of SGB on the production of the PBP2a protein.

Materials:

  • MRSA culture

  • SGB solution

  • Bacterial protein extraction reagent

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody against PBP2a

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat MRSA cultures with sub-inhibitory concentrations of SGB as described for qRT-PCR.

  • Harvest the cells and extract total protein.

  • Quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary anti-PBP2a antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

G SGB This compound (SGB) mecA mecA gene SGB->mecA inhibits transcription PBP2a PBP2a protein mecA->PBP2a encodes CellWall Cell Wall Synthesis PBP2a->CellWall bypasses inhibition by Resistance Antibiotic Resistance PBP2a->Resistance BetaLactam β-lactam antibiotics BetaLactam->CellWall inhibits

SGB Mechanism of Action on MRSA
Crystal Violet Biofilm Inhibition Assay

This assay quantifies the effect of SGB on MRSA biofilm formation.

Materials:

  • 96-well microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • SGB solution

  • MRSA inoculum

  • 0.1% Crystal Violet solution

  • 33% Acetic acid or 95% Ethanol

Procedure:

  • Add MRSA inoculum and sub-inhibitory concentrations of SGB to the wells of a 96-well plate containing TSB with glucose.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with 33% acetic acid or 95% ethanol.

  • Measure the absorbance at 595 nm using a microplate reader.

Cell Membrane Permeability Assay (Crystal Violet Uptake)

This assay assesses changes in membrane permeability by measuring the uptake of crystal violet.

Materials:

  • MRSA culture

  • SGB solution

  • Phosphate Buffered Saline (PBS)

  • 10 µg/mL Crystal Violet solution

Procedure:

  • Harvest mid-log phase MRSA cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS and treat with various concentrations of SGB (e.g., 2x and 4x MIC) for 30 minutes at 37°C.

  • Add crystal violet solution to the cell suspension and incubate for 10 minutes.

  • Centrifuge the suspension to pellet the cells.

  • Measure the absorbance of the supernatant at 595 nm. A decrease in the absorbance of the supernatant indicates increased uptake of crystal violet by the cells, signifying increased membrane permeability.

Suggested Protocol: Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)

While not yet directly demonstrated for this compound, this protocol can be used to investigate its potential to inhibit efflux pumps in MRSA.

Materials:

  • MRSA strain known to overexpress efflux pumps

  • Phosphate Buffered Saline (PBS)

  • Glucose

  • Ethidium Bromide (EtBr)

  • SGB solution

  • A known efflux pump inhibitor (EPI) as a positive control (e.g., reserpine)

  • Fluorometer

Procedure:

  • Grow MRSA to the late-logarithmic phase, harvest, and wash the cells with PBS.

  • Resuspend the cells in PBS containing glucose and incubate with EtBr to allow for its uptake.

  • Centrifuge the cells to remove excess EtBr and resuspend them in PBS with glucose.

  • Add SGB or the positive control EPI to the cell suspension.

  • Monitor the fluorescence of the suspension over time. Inhibition of EtBr efflux will result in a slower increase or a plateau in fluorescence compared to the untreated control.

G cluster_workflow Proposed Efflux Pump Inhibition Assay Workflow A Load MRSA cells with Ethidium Bromide B Resuspend cells in PBS with glucose A->B C Add SGB or control EPI B->C D Monitor fluorescence over time C->D E Analyze efflux inhibition D->E

Proposed Efflux Pump Assay

Conclusion

This compound demonstrates significant promise as an adjunct to antibiotic therapy, particularly for combating resistant pathogens like MRSA. Its multifaceted mechanism of action, including the suppression of key resistance determinants and the disruption of bacterial defenses, makes it a compelling candidate for further preclinical and clinical investigation. The protocols provided herein offer a framework for the continued evaluation of SGB and other potential antibiotic adjuvants.

References

Application Notes and Protocols for Evaluating Sanguisorbigenin Efficacy Against Bacterial Biofilms using the Crystal Violet Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria is a key virulence factor for many pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Sanguisorbigenin (SGB), a natural compound isolated from the root of Sanguisorba officinalis, has demonstrated promising antibacterial and anti-biofilm properties.[1][2][3] This document provides detailed application notes and a comprehensive protocol for utilizing the crystal violet (CV) biofilm assay to quantify the efficacy of this compound in inhibiting biofilm formation.

Principle of the Crystal Violet Biofilm Assay

The crystal violet biofilm assay is a simple, reliable, and widely used method for quantifying biofilm formation in microtiter plates. The assay is based on the ability of crystal violet, a basic dye, to stain the acidic components of the extracellular polymeric substance (EPS) matrix of the biofilm and the bacterial cells. The amount of dye retained is proportional to the total biofilm biomass. By comparing the absorbance of the stained biofilm in the presence and absence of an antimicrobial agent, the percentage of biofilm inhibition can be calculated.

Application of this compound in Biofilm Inhibition

This compound has been shown to significantly inhibit biofilm formation in MRSA in a dose-dependent manner.[1] Studies suggest that SGB's anti-biofilm activity may be attributed to its ability to interfere with the bacterial quorum-sensing (QS) system, a cell-to-cell communication mechanism that regulates biofilm formation and virulence.[1][4] Specifically, SGB has been observed to downregulate the expression of the hld gene, a key regulator within the agr quorum-sensing system of Staphylococcus aureus.[1]

Quantitative Data Summary

The following table summarizes the reported biofilm inhibitory efficacy of this compound against MRSA strains. This data is crucial for designing experiments and for the comparative analysis of novel anti-biofilm agents.

MRSA StrainThis compound Concentration (µg/mL)Biofilm Inhibition (%)Reference
ATCC 335911/8 MICNot specified, but > 2-fold inhibition[1]
ATCC 335911/4 MICNot specified, but > 2-fold inhibition[1]
ATCC 33591 1/2 MIC 86% [1]
DPS-11/8 MICNot specified, but > 2-fold inhibition[1]
DPS-11/4 MICNot specified, but > 2-fold inhibition[1]
DPS-1 1/2 MIC 91% [1]

MIC: Minimum Inhibitory Concentration. The MIC of SGB against the tested strains was in the range of 12.5–50 μg/mL.[3][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the crystal violet biofilm assay to evaluate the efficacy of this compound.

Materials
  • 96-well sterile, flat-bottom microtiter plates

  • This compound (SGB) stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in culture medium)

  • Bacterial culture (e.g., MRSA)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water or absolute ethanol

  • Plate reader (spectrophotometer) capable of reading absorbance at 570-595 nm

  • Pipettes and sterile tips

  • Incubator (37°C)

Experimental Procedure
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., MRSA) into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh TSB to an optical density (OD) of 0.1 at 600 nm.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

    • Add 100 µL of this compound at various concentrations (e.g., 1/8 MIC, 1/4 MIC, 1/2 MIC) to the respective wells.

    • Include a positive control (bacteria with no SGB) and a negative control (medium only).

  • Biofilm Formation:

    • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Washing:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Invert the plate and gently tap on a paper towel to remove excess liquid.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm (or up to 595 nm) using a plate reader.

Data Analysis

The percentage of biofilm inhibition is calculated using the following formula:

% Inhibition = [1 - (OD570 of SGB-treated well / OD570 of control well)] x 100

Visualizations

The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by this compound.

G cluster_prep Preparation cluster_assay Assay A Overnight Bacterial Culture B Dilution to OD600 = 0.1 A->B C Inoculation in 96-well plate B->C Inoculate D Addition of This compound C->D E Incubation (24-48h, 37°C) D->E F Washing (PBS) E->F G Staining with Crystal Violet F->G H Washing (PBS) G->H I Solubilization (30% Acetic Acid) H->I J Absorbance Reading (570 nm) I->J

Crystal Violet Biofilm Assay Workflow

G cluster_cell Staphylococcus aureus cell cluster_agr agr Quorum Sensing System AgrD AgrD AgrB AgrB AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Export AgrC AgrC (Receptor) AIP->AgrC Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII P2->RNAII Transcription RNAIII RNAIII P3->RNAIII Transcription hld hld (δ-hemolysin) RNAIII->hld Upregulation Biofilm Biofilm Formation hld->Biofilm Promotes SGB This compound SGB->hld Inhibits AIP_out AIP

Proposed Mechanism of this compound Action

References

Application Notes: Unveiling the Impact of Sanguisorbigenin on PBP2a Expression in MRSA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to beta-lactam antibiotics. This resistance is primarily mediated by the penicillin-binding protein 2a (PBP2a), encoded by the mecA gene. PBP2a has a low affinity for beta-lactam antibiotics, allowing for cell wall synthesis to continue even in their presence. Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., has demonstrated potent antibacterial effects and the ability to reverse beta-lactam resistance in MRSA.[1][2] This document provides a detailed protocol for the Western blot analysis of PBP2a expression in MRSA following treatment with this compound, based on published research.

Mechanism of Action

This compound has been shown to inhibit the expression of the mecA gene at both the transcriptional and translational levels.[1][3] This leads to a significant reduction in the production of PBP2a protein.[1][2] By decreasing the levels of PBP2a, this compound effectively re-sensitizes MRSA to beta-lactam antibiotics.[1] The proposed signaling pathway involves the downregulation of the mecA gene, which in turn prevents the synthesis of PBP2a.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of this compound on PBP2a expression in MRSA strain ATCC 33591.[1] The data demonstrates a dose-dependent reduction in PBP2a levels after exposure to SGB.

Treatment GroupThis compound (SGB) Concentration (µg/mL)PBP2a Expression Level
Control0Normal
SGB Treated 11.56Markedly Reduced
SGB Treated 23.13Markedly Reduced
SGB Treated 36.25Barely Traceable

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in reducing PBP2a expression.

Sanguisorbigenin_PBP2a_Pathway SGB This compound mecA mecA gene SGB->mecA inhibits expression PBP2a PBP2a protein mecA->PBP2a encodes Resistance β-lactam Resistance PBP2a->Resistance mediates

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to determine PBP2a levels in MRSA after treatment with this compound.

Materials and Reagents

  • MRSA strain (e.g., ATCC 33591)

  • Tryptic Soy Broth (TSB)

  • This compound (SGB)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-PBP2a antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting A MRSA Culture B SGB Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (anti-PBP2a) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Quantify PBP2a Levels J->K Data Analysis

Caption: Western blot experimental workflow.

Step-by-Step Protocol

  • MRSA Culture and this compound Treatment:

    • Inoculate MRSA into Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh TSB to an OD600 of approximately 0.1.

    • Add this compound at desired sub-inhibitory concentrations (e.g., 1.56, 3.13, and 6.25 µg/mL) to the cultures.[1] Include a vehicle control (e.g., DMSO) without SGB.

    • Incubate the cultures at 37°C with shaking until they reach the mid-logarithmic growth phase.

  • Protein Extraction:

    • Harvest the bacterial cells by centrifugation at 4°C.

    • Wash the cell pellets twice with ice-cold PBS.

    • Resuspend the pellets in ice-cold lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or using a bead beater on ice.

    • Clarify the lysate by centrifugation at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Mix the protein lysates with 4x Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel in 1x running buffer until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-PBP2a) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a Western blot imaging system.

    • Perform densitometric analysis of the PBP2a bands using appropriate software to quantify the relative protein expression levels. Normalize the PBP2a signal to a loading control (e.g., a housekeeping protein) to ensure equal protein loading.

References

Application Notes and Protocols: In Vitro Hemolysis Assay for Sanguisorbigenin Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguisorbigenin (SGB), a triterpenoid saponin isolated from Sanguisorba officinalis L., has demonstrated potential as a plant-derived antimicrobial agent.[1] As with any compound intended for therapeutic use, a thorough toxicological assessment is crucial. One of the fundamental in vitro assays for evaluating the biocompatibility of a compound with blood is the hemolysis assay.[2][3] This assay determines the extent of red blood cell (RBC) lysis, or hemolysis, caused by a test substance, providing an early indication of its potential to cause damage to erythrocytes if administered intravenously.[2][3] Drug-induced hemolysis can occur through direct toxicity to red blood cells or via an immune-mediated response.[3][4] The in vitro hemolysis assay is a primary screening tool to assess direct toxic hemolysis.[2][3]

These application notes provide a detailed protocol for conducting an in vitro hemolysis assay to evaluate the potential toxicity of this compound.

Principle of the Assay

The in vitro hemolysis assay is based on the principle that damage to the red blood cell membrane by a hemolytic agent leads to the release of hemoglobin into the surrounding medium.[2][5] The amount of liberated hemoglobin can be quantified spectrophotometrically by measuring the absorbance of the supernatant at a specific wavelength (commonly 540 nm or 541 nm).[1][5][6] The percentage of hemolysis induced by the test compound is calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).

Materials and Reagents

  • This compound (SGB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Triton X-100

  • Freshly collected whole blood (human or rabbit) with an anticoagulant (e.g., EDTA or sodium citrate)[2]

  • 96-well round-bottom microtiter plates

  • 96-well flat-bottom microtiter plates

  • Microcentrifuge tubes

  • Pipettes and sterile, disposable tips

  • Incubator (37°C)

  • Centrifuge with a plate rotor

  • Spectrophotometer (plate reader)

Experimental Protocol

This protocol is adapted from established methods for assessing the hemolytic activity of chemical compounds.[1][5]

Preparation of Red Blood Cell Suspension
  • Collect fresh whole blood in tubes containing an anticoagulant.

  • Centrifuge the blood at 2500 x g for 6 minutes.[1]

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells).

  • Wash the red blood cells by resuspending the pellet in 3-5 volumes of sterile PBS (pH 7.4).

  • Centrifuge at 2500 x g for 6 minutes and discard the supernatant.

  • Repeat the washing step (steps 4 and 5) three to four times, or until the supernatant is clear and colorless.[1]

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.[1]

Preparation of Test and Control Solutions
  • This compound (SGB) Stock Solution: Prepare a stock solution of SGB in DMSO.

  • Working Solutions: Prepare a series of dilutions of SGB from the stock solution in PBS. The final concentration of DMSO in the highest concentration of SGB should be kept low (e.g., ≤ 0.5%) to avoid solvent-induced hemolysis.[1]

  • Positive Control: Prepare a 1% Triton X-100 solution in PBS.[1]

  • Negative Control: Use PBS containing the same final concentration of DMSO as in the test samples.[1]

Hemolysis Assay Procedure
  • Add 100 µL of the various concentrations of SGB working solutions to the wells of a 96-well round-bottom plate.

  • Add 100 µL of the positive control (1% Triton X-100) and negative control (PBS with DMSO) to separate wells.

  • Add 100 µL of the 2% RBC suspension to each well.

  • Gently mix the contents of the wells.

  • Incubate the plate at 37°C for 30-60 minutes.[1][5][6]

  • After incubation, centrifuge the plate at 400-2500 x g for 6-10 minutes to pellet the intact red blood cells.[1][5]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Measure the absorbance of the supernatant at 541 nm using a microplate reader.[1]

Calculation of Hemolysis Percentage

The percentage of hemolysis is calculated using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

Where:

  • Abs_sample is the absorbance of the sample treated with this compound.

  • Abs_negative control is the absorbance of the negative control (spontaneous hemolysis).

  • Abs_positive control is the absorbance of the positive control (100% hemolysis).

Data Presentation

The quantitative data from the in vitro hemolysis assay for this compound should be summarized in a clear and structured table for easy comparison.

Table 1: Hemolytic Activity of this compound

This compound Concentration (µg/mL)Mean Absorbance (541 nm) ± SD% Hemolysis ± SD
Negative Control (0.5% DMSO)Value0
12.5ValueValue
25ValueValue
50ValueValue
100Value< 10%[1]
Positive Control (1% Triton X-100)Value100

Note: The values in this table are illustrative. Researchers should populate it with their experimental data. A study has shown that SGB exhibited below 10% hemolysis at 100 µg/mL.[1]

Visualization of Experimental Workflow

A diagram illustrating the key steps of the in vitro hemolysis assay is provided below.

Hemolysis_Assay_Workflow In Vitro Hemolysis Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Fresh Whole Blood Wash_RBC Wash & Prepare 2% RBC Suspension Blood->Wash_RBC Mix Mix RBCs with SGB/Controls in 96-well Plate Wash_RBC->Mix SGB_Dilutions Prepare this compound Dilutions SGB_Dilutions->Mix Controls Prepare Positive & Negative Controls Controls->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge Supernatant Transfer Supernatant to New Plate Centrifuge->Supernatant Measure_Abs Measure Absorbance at 541 nm Supernatant->Measure_Abs Calculate Calculate % Hemolysis Measure_Abs->Calculate

Caption: Workflow of the in vitro hemolysis assay.

Interpretation of Results

The percentage of hemolysis is a direct measure of the cytotoxic effect of this compound on red blood cells under the tested conditions. Generally, a low percentage of hemolysis (typically <10%) at the intended therapeutic concentrations suggests that the compound has low hemolytic activity and is likely to be compatible with blood.[1] Conversely, a high percentage of hemolysis indicates significant damage to red blood cells and a potential for in vivo toxicity.

Previous studies have indicated that this compound exhibits low cytotoxicity and hemolysis.[1][7] Specifically, at a concentration of 100 µg/mL, SGB showed less than 10% hemolytic activity, which is significantly lower than the positive control.[1] This suggests that this compound has a low potential for causing direct damage to red blood cells.

Conclusion

The in vitro hemolysis assay is a simple, cost-effective, and reproducible method for assessing the hemolytic potential of this compound.[6] The detailed protocol and application notes provided herein offer a standardized approach for researchers, scientists, and drug development professionals to evaluate the hemocompatibility of this compound and other novel compounds. The low hemolytic activity reported for this compound supports its further investigation as a potential therapeutic agent.

References

Application of Sanguisorbigenin to Modulate Cell Membrane Permeability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguisorbigenin (SGB), a triterpenoid saponin isolated from the root of Sanguisorba officinalis L., has garnered significant interest for its diverse pharmacological activities.[1] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on cell membrane permeability. The information presented herein is intended to guide experimental design and data interpretation in the fields of microbiology, oncology, and drug delivery.

Recent studies have demonstrated that this compound can effectively alter the cell membrane permeability of various cell types, including prokaryotic and eukaryotic cells. This property underlies its potential as an antimicrobial agent, an anticancer therapeutic, and a modulator of drug uptake. This document summarizes the key findings on this compound's impact on cell membranes, provides quantitative data, and offers detailed protocols for relevant experimental assays.

Effects of this compound on Bacterial Cell Membrane Permeability

This compound has been shown to significantly increase the permeability of the cell membrane in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This alteration of the bacterial cell membrane is a key mechanism behind its antimicrobial and synergistic antibiotic effects.[2][3]

Quantitative Data:

The effect of this compound on MRSA cell membrane permeability has been quantified using the crystal violet uptake assay. The results are summarized in the table below.

Bacterial StrainThis compound ConcentrationFold Increase in Crystal Violet AbsorptionReference
S. aureus ATCC 335912 x MIC2.1[1]
S. aureus ATCC 335914 x MIC2.3[1]
S. aureus DPS-12 x MIC3.2[1]
S. aureus DPS-14 x MIC3.5[1]

Effects of this compound on Mammalian Cell Membrane Permeability

The impact of this compound on mammalian cell membranes is multifaceted, with evidence suggesting effects on both the plasma membrane and mitochondrial membranes.

Cytotoxicity and Hemolytic Activity:

Crucially for therapeutic applications, this compound has demonstrated low cytotoxicity towards mammalian cells at concentrations effective against bacteria.

Cell LineParameterValueReference
RAW 264.7 (murine macrophages)IC₅₀~100 µg/mL[1]
Rabbit Red Blood CellsHemolysis at 100 µg/mL< 10%[1]
Mitochondrial Membrane Permeability in Cancer Cells:

A bioactive triterpenoid compound, 3β-[(α-l-arabinopyranosyl) oxy]-urs-12,18(19)-dien-28-oic acid β-d-glucopyranosyl ester (AGE), isolated from Sanguisorba officinalis, has been shown to enhance mitochondrial membrane permeability in colorectal cancer cells, leading to apoptosis.[4][5] This suggests that this compound may have a similar mechanism of action in cancer cells, a critical area for further investigation. This increased mitochondrial permeability is a key event in the intrinsic pathway of apoptosis.

Signaling Pathways

Apoptosis Induction in Cancer Cells

This compound and related compounds from Sanguisorba officinalis can induce apoptosis in cancer cells, in part, by increasing mitochondrial membrane permeability. This leads to the release of cytochrome c into the cytoplasm, triggering a caspase cascade that culminates in programmed cell death.

SGB This compound Bax Bax SGB->Bax Promotes Bcl2 Bcl-2 SGB->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC Release Bax->Mito Increases Permeability Bcl2->Mito Maintains Integrity Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_0 Cell Culture cluster_1 Treatment cluster_2 Permeability Assays cluster_3 Data Analysis Culture Culture Cells (Bacterial or Mammalian) Treat Treat with this compound (Varying Concentrations and Times) Culture->Treat CV Crystal Violet Uptake (Bacteria) Treat->CV PI Propidium Iodide Uptake (Mammalian Cells) Treat->PI LDH LDH Release (Mammalian Cells) Treat->LDH Analyze Quantify and Analyze Data CV->Analyze PI->Analyze LDH->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sanguisorbigenin Extraction from Plant Roots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Sanguisorbigenin from plant roots, primarily Sanguisorba officinalis L.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly reported and effective solvent for this compound extraction?

A1: Based on available research, a 70% aqueous methanol solution is frequently used for the extraction of this compound from the dried roots of Sanguisorba officinalis L.[1][2][3] This solvent mixture effectively extracts the target compound, which can then be further purified.

Q2: What are the key parameters that influence the extraction yield of this compound?

A2: The primary factors affecting the extraction yield include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-solvent ratio.[4][5] The physical state of the plant material (e.g., particle size) also plays a crucial role.

Q3: Are there advanced extraction techniques that can improve the yield and efficiency?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can enhance the extraction efficiency of bioactive compounds from Sanguisorba officinalis.[6] UAE utilizes ultrasonic waves to create cavitation, which facilitates the release of intracellular compounds into the solvent, often leading to higher yields in shorter extraction times compared to conventional methods.[6]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound.[1][7][8] A C18 column is typically used with a mobile phase gradient of water and acetonitrile. The detection wavelength for this compound is often set at 210 nm.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield - Inappropriate solvent or concentration.- Suboptimal extraction time or temperature.- Incorrect solid-to-solvent ratio.- Inadequate particle size of the plant material.- Use a 70% aqueous methanol or ethanol solution.[1][9]- Optimize extraction time and temperature. For many bioactive compounds, temperatures around 40-60°C are a good starting point to avoid degradation.[10][11][12]- Ensure a sufficient solvent volume to allow for efficient mass transfer. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.[4]- Grind the dried plant roots to a fine powder to increase the surface area for extraction.
Degradation of this compound - Excessive heat during extraction.- Prolonged exposure to harsh solvents or light.- Avoid excessively high temperatures, especially during prolonged extraction times.[11][12]- Store extracts in a cool, dark place to prevent photodegradation.
Co-extraction of Impurities - Solvent with low selectivity.- Complex plant matrix.- After the initial extraction, perform liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.[1][3]- Further purification can be achieved using column chromatography.[1]
Inconsistent Results - Variation in plant material (e.g., age, harvest time, storage conditions).- Inconsistent extraction parameters.- Use standardized plant material from a reliable source.- Precisely control all extraction parameters (time, temperature, solvent concentration, etc.) for each experiment.

Data Presentation

Table 1: Factors Influencing the Extraction of Bioactive Compounds from Sanguisorba officinalis Roots

Parameter Effect on Yield General Recommendations References
Solvent Type The polarity of the solvent significantly impacts the extraction of different classes of compounds. Methanol and ethanol are effective for a broad range of phytochemicals.[2][13]70% aqueous methanol or ethanol is a good starting point for this compound.[1][9][1][2][9][13]
Solvent Concentration The water content in the alcohol-water mixture can influence the extraction of specific compounds.An optimal concentration often exists; for polyphenols from Funtumia elastica, it was found to be around 60-76%.[4] For this compound, 70% methanol is commonly used.[1][1][4]
Temperature Higher temperatures generally increase solubility and diffusion rates, but can also lead to the degradation of thermolabile compounds.[12][14]A temperature range of 40-70°C is often a good compromise for maximizing yield while minimizing degradation.[5][15][16][5][12][14][15][16]
Extraction Time Yield typically increases with time up to a certain point, after which it may plateau or even decrease due to compound degradation.[10]Optimal time can range from 30 minutes to several hours depending on the method. For UAE of polysaccharides from S. officinalis, around 48 minutes was found to be optimal.[6][6][10]
Solid-to-Solvent Ratio A higher ratio (more solvent) can enhance the concentration gradient, leading to better extraction efficiency, but also results in more dilute extracts.[4]Ratios between 1:10 and 1:50 (g/mL) are commonly investigated.[4][4]

Table 2: Comparison of Extraction Methods for Bioactive Compounds from Plant Materials

Extraction Method Principle Advantages Disadvantages References
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, requires minimal equipment.Time-consuming, may result in lower yields compared to other methods.-
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration, requires less solvent over time.Can expose compounds to high temperatures for extended periods, risking degradation.-
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer.Faster extraction, higher yields, reduced solvent consumption.[6]Equipment cost, potential for localized heating and radical formation if not optimized.[6]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol is based on a frequently cited method for the extraction and isolation of this compound.[1][3]

1. Preparation of Plant Material:

  • Air-dry the roots of Sanguisorba officinalis L.

  • Grind the dried roots into a fine powder.

2. Extraction:

  • Macerate the powdered roots with 70% aqueous methanol (e.g., 1 kg of powder in 10 L of solvent) at room temperature.

  • Stir the mixture periodically for 24-48 hours.

  • Filter the mixture to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times to maximize the yield.

  • Combine the filtrates from all extractions.

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

4. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract in distilled water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • Petroleum ether (to remove non-polar compounds)

    • Ethyl acetate

    • n-Butanol

  • The this compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

5. Isolation and Purification:

  • Subject the target fraction (e.g., ethyl acetate fraction) to column chromatography (e.g., silica gel or macro-porous resin) for further purification.

  • Elute the column with a gradient of solvents (e.g., ethanol-water) to isolate this compound.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.

Mandatory Visualization

Experimental_Workflow A Plant Material (Sanguisorba officinalis Roots) B Drying and Grinding A->B C Solvent Extraction (e.g., 70% Methanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Liquid-Liquid Partitioning F->G H Fractionation (e.g., Ethyl Acetate, n-Butanol) G->H I Column Chromatography H->I J Purified this compound I->J

Caption: General workflow for the extraction and isolation of this compound.

Optimization_Factors Yield This compound Yield Solvent Solvent Type & Concentration Solvent->Yield Time Extraction Time Time->Yield Temp Temperature Temp->Yield Ratio Solid-to-Solvent Ratio Ratio->Yield Particle Particle Size Particle->Yield

Caption: Key factors influencing the extraction yield of this compound.

References

Troubleshooting Sanguisorbigenin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting Sanguisorbigenin solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound (SGB) is a triterpenoid saponin, a type of natural compound isolated from the plant Sanguisorba officinalis L.[1][2]. Like many triterpenoids, it has a complex, hydrophobic (water-repelling) structure, which leads to poor solubility in aqueous solutions such as cell culture media.

Q2: What is the recommended solvent for this compound?

A2: The most common and recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[3][4] this compound is also reported to be soluble in other organic solvents like ethyl acetate and methanol.[5]

Q3: My this compound precipitates when I add it to my cell culture medium. Is this normal and how can I prevent it?

A3: Yes, this is a very common issue known as aqueous precipitation.[3][4][5] It occurs because the this compound, which is stable in the high-concentration DMSO stock, is suddenly exposed to a water-based environment where it is not soluble. To prevent this, several strategies can be employed. Please refer to the Troubleshooting Guide and the Experimental Protocols sections below for detailed instructions.

Q4: What is the maximum concentration of DMSO I can use in my cell culture?

A4: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while concentrations up to 0.5% are often used.[1] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type by running a DMSO-only vehicle control.[3]

Q5: What are the known signaling pathways affected by this compound?

A5: Research on extracts from Sanguisorba officinalis, the plant source of this compound, has shown inhibitory effects on several key inflammatory and cancer-related signaling pathways. These include the suppression of NF-κB and AP-1 activation and the upstream kinases that regulate them, such as PI3K/Akt and MAPKs (ERK, p38, JNK).[6] Additionally, extracts have been shown to block the Wnt/β-catenin signaling pathway in colorectal cancer cells.[7] While this compound is a major component of these extracts, further research is needed to attribute these effects specifically to the purified compound in various cell types.

Solubility and Stock Solution Data

While precise quantitative solubility data (e.g., mg/mL) for this compound in various solvents is not widely published, the following table summarizes recommended practices for preparing and using stock solutions for in vitro assays.

ParameterRecommendationNotes
Primary Stock Solvent 100% DMSOEnsure DMSO is anhydrous and of high purity.
Recommended Stock Conc. 10-20 mMHigher concentrations (e.g., 100 mM) are more likely to precipitate upon dilution.[3]
Stock Solution Storage -20°C or -80°CStore in small aliquots to avoid repeated freeze-thaw cycles.
Final DMSO Conc. in Assay ≤ 0.5% (v/v)Always include a vehicle control with the same final DMSO concentration as your treated samples.

Troubleshooting Guide for this compound Precipitation

If you are experiencing precipitation of this compound in your experiments, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow

G start Precipitation Observed in Culture Medium check_stock Is Stock Concentration > 20 mM? start->check_stock reduce_stock Action: Prepare a new, more dilute stock solution (e.g., 10 mM in DMSO). check_stock->reduce_stock Yes check_dilution How are you diluting the stock? check_stock->check_dilution No reduce_stock->check_dilution direct_add Directly adding stock to full volume of medium check_dilution->direct_add serial_dilute Action: Use a serial dilution method. Pre-dilute stock in a small volume of warm medium, vortex, then add to final volume. direct_add->serial_dilute check_media Is your medium serum-free? serial_dilute->check_media add_serum Action: If compatible with your experiment, use serum-containing medium to aid solubility. check_media->add_serum Yes check_dmso Is final DMSO concentration above acceptable limits (>0.5%)? check_media->check_dmso No add_serum->check_dmso optimize_dmso Action: Re-calculate dilutions to lower final DMSO concentration. This may require a more concentrated stock, creating a trade-off. check_dmso->optimize_dmso Yes success Problem Solved check_dmso->success No optimize_dmso->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C and/or sonicate briefly in a water bath to ensure complete dissolution.[5]

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Medium

This protocol uses a serial dilution method to minimize precipitation.

  • Warm Medium: Pre-warm your cell culture medium (with or without serum, as required by your experiment) to 37°C.[5]

  • Prepare Intermediate Dilution: In a sterile tube, add a small volume of the warmed medium (e.g., 200 µL).

  • Add Stock Solution: Add the required volume of your this compound DMSO stock to the small volume of medium.

  • Mix Immediately: Immediately vortex the tube for 10-15 seconds to rapidly disperse the compound.[5] This step is critical to prevent localized high concentrations that lead to precipitation.

  • Final Dilution: Transfer the entire volume of this intermediate dilution into your final culture vessel (e.g., a flask or multi-well plate) containing the rest of the pre-warmed medium. Swirl the vessel gently to ensure even distribution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to the same volumes of medium used in the steps above.

Diagram: Recommended Experimental Workflow

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh SGB add_dmso 2. Add 100% DMSO (e.g., to 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store warm_media 5. Warm Culture Medium to 37°C store->warm_media intermediate 6. Add Stock to small volume of warm medium warm_media->intermediate vortex 7. Vortex Immediately intermediate->vortex final_add 8. Add to final culture volume vortex->final_add add_to_cells 9. Treat Cells final_add->add_to_cells vehicle 10. Run Vehicle Control (DMSO only)

Caption: Recommended workflow for preparing and using this compound.

Potential Signaling Pathways Overview

Based on studies of its source plant, this compound may influence the following pathways. This diagram illustrates potential points of inhibition.

G LPS LPS / TNF-α (Inflammatory Stimuli) PI3K PI3K LPS->PI3K MAPK MAPK (ERK, p38, JNK) LPS->MAPK Wnt Wnt Ligand BetaCatenin β-Catenin Wnt->BetaCatenin Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Proliferation Cell Proliferation & Survival BetaCatenin->Proliferation SGB This compound (Potential Inhibition) SGB->PI3K SGB->IKK SGB->MAPK SGB->BetaCatenin

Caption: Potential signaling pathways inhibited by this compound.

References

How to avoid interference in Sanguisorbigenin cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

alt text

Welcome to the technical support resource for researchers working with Sanguisorbigenin (SGB). This center provides essential guidance on avoiding common pitfalls and interferences in cytotoxicity assays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SGB) and why is cytotoxicity testing critical?

This compound is a triterpenoid saponin, a natural compound isolated from the root of Sanguisorba officinalis L.[1][2]. It is investigated for various therapeutic properties, including antibacterial and anti-cancer activities[1][3]. Cytotoxicity testing is a critical step to determine the concentration at which SGB may be toxic to mammalian cells, establishing its therapeutic window. One study identified an IC50 value of approximately 100 µg/mL in RAW 264.7 macrophage cells using an MTS assay[4].

Q2: What are the common mechanisms of assay interference with natural compounds like SGB?

Natural compounds, particularly those with antioxidant properties, can directly interact with assay reagents. For tetrazolium-based assays like MTT and MTS, compounds with intrinsic reductive potential can convert the dye to formazan in the absence of viable cells, leading to a false positive signal (i.e., overestimation of cell viability)[5][6][7]. Furthermore, compounds that affect cellular metabolism without causing cell death can also skew results from metabolic assays[8].

Q3: My MTT/MTS assay shows increased viability at high SGB concentrations. Is this possible?

While not impossible, it is a strong indicator of assay interference. This compound, as a natural plant-derived compound, may possess reductive properties that directly reduce the MTT or MTS tetrazolium salt to its colored formazan product[5]. This chemical reaction is independent of cellular metabolic activity and can mask true cytotoxic effects. It is crucial to perform a cell-free control to test for this interference[7].

Q4: SGB is known to alter bacterial cell membranes. Could this affect LDH release assays in mammalian cells?

Yes, this is a significant potential source of interference. SGB has been shown to alter cell membrane permeability in bacteria[4][9][10]. If SGB has a similar sub-lethal effect on mammalian cell membranes, it could cause leakage of lactate dehydrogenase (LDH) into the culture medium, leading to a positive signal in the LDH assay even if the cells are not dead. This would result in an overestimation of cytotoxicity. Therefore, it is advisable to confirm LDH assay results with a method that measures an endpoint of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining).

Q5: I am using the RAW 264.7 macrophage cell line. Are there any specific considerations?

Yes. Macrophage activation can cause interference in MTT assays, leading to an overestimation of cell numbers[8]. Activated macrophages exhibit increased activity of enzymes like inducible nitric oxide synthase (iNOS), which can contribute to the reduction of MTT. If your experimental conditions might activate the macrophages, your MTT results may be artificially inflated. It is recommended to use a non-metabolic assay, such as a direct cell count or a DNA-binding dye exclusion assay, to validate your findings in this cell line[8].

Q6: How can I definitively test if SGB is interfering with my colorimetric assay?

The most direct method is to run a cell-free control . Add this compound at the same concentrations used in your experiment to wells containing only culture medium (no cells). Then, add the assay reagent (e.g., MTT, MTS, or LDH assay reagents) and incubate for the same duration. If a color change occurs, it indicates direct chemical interference between SGB and the assay components.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in the microplate.3. Presence of air bubbles.1. Ensure a homogenous single-cell suspension before seeding.2. Fill outer wells with sterile PBS or medium to minimize evaporation from sample wells[11].3. Carefully inspect wells and puncture any bubbles with a sterile needle.
MTT/MTS signal does not decrease (or increases) with higher SGB concentration SGB has intrinsic reducing activity that directly converts the tetrazolium salt to formazan, masking cytotoxicity[5][7].1. Run a cell-free control with SGB and the MTT/MTS reagent.2. If interference is confirmed, switch to a non-tetrazolium-based assay (e.g., LDH release, CellTiter-Glo®, or a dye-exclusion method like Trypan Blue or Propidium Iodide).
High LDH release detected at seemingly non-toxic SGB concentrations SGB may be causing sub-lethal membrane permeabilization without inducing cell death, a mechanism observed in bacteria[4][9].1. Correlate LDH results with a true cell death marker. Use microscopy to visually inspect cell morphology for signs of lysis.2. Use a secondary assay that measures apoptosis (e.g., Caspase-Glo®, Annexin V staining) to confirm cell death.
Low overall signal or absorbance values across the plate The initial cell density was too low for the assay's linear range.Determine the optimal cell seeding density for your specific cell line and assay by running a titration experiment prior to testing your compound[12].

Quantitative Data Summary

The following table summarizes published cytotoxicity data for this compound.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
This compound (SGB)RAW 264.7MTS24 hours~100 µg/mL[4]

Experimental Protocols

Protocol 1: Cell-Free Interference Control for MTT/MTS Assays

This protocol determines if this compound directly reacts with tetrazolium salts.

  • Preparation: Prepare serial dilutions of SGB in cell culture medium to match the final concentrations used in your cellular assay.

  • Plating: Add 100 µL of each SGB dilution to triplicate wells of a 96-well plate. Include "medium only" wells as a negative control. No cells are added to this plate.

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Solubilization (MTT only): Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Analysis: A significant increase in absorbance in SGB-containing wells compared to the "medium only" control indicates direct interference.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures membrane integrity by quantifying LDH released from damaged cells.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of SGB for the desired exposure time (e.g., 24 hours). Include three essential controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve SGB.

    • Medium Background: Wells with medium but no cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30-45 minutes before the assay endpoint[13].

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).

  • Measurement: Read the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)]

Visualizations

Diagram 1: Experimental Workflow for SGB Cytotoxicity Testing

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Assay & Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plates A->C B Prepare SGB Stock Solutions D Treat Cells with SGB Dilutions B->D C->D E Incubate for Desired Duration D->E F Perform Primary Assay (e.g., MTT / MTS) E->F H Analyze Data & Check for Interference F->H G Run Cell-Free Interference Control G->H I Perform Orthogonal Assay (e.g., LDH / Annexin V) H->I Interference Detected J Final Data Interpretation H->J No Interference I->J

Caption: A recommended workflow for SGB cytotoxicity assays.

Diagram 2: Logic for Avoiding Assay Interference

G start Start: Planning SGB Cytotoxicity Assay q1 Is the chosen assay metabolism-based (e.g., MTT, MTS)? start->q1 a1_yes YES: High potential for interference from SGB's reductive properties. q1->a1_yes Yes q2 Does SGB affect membrane permeability? q1->q2 No action1 MUST RUN: Cell-Free Control Assay a1_yes->action1 action1->q2 a2_yes YES: Potential for false positives in membrane integrity assays (LDH). q2->a2_yes Yes q3 Is the cell line metabolically unique (e.g., Macrophages)? q2->q3 No action2 MUST USE: Secondary assay confirming cell death (e.g., Apoptosis Assay) a2_yes->action2 action2->q3 a3_yes YES: Cell activation can interfere with metabolic assays. q3->a3_yes Yes end_node Confidence in Results q3->end_node No action3 RECOMMEND: Direct cell counting or DNA-binding dye method. a3_yes->action3 action3->end_node

Caption: Decision tree for selecting appropriate controls and assays.

Diagram 3: Potential SGB Interference Pathways

G cluster_sgb This compound (SGB) Properties cluster_assay Cytotoxicity Assay Readouts cluster_result Observed Outcome SGB This compound Prop1 Reductive Potential SGB->Prop1 Prop2 Membrane Perturbing SGB->Prop2 MTT MTT / MTS Assay (Metabolic Activity) Prop1->MTT Directly Reduces Tetrazolium Dye LDH LDH Assay (Membrane Integrity) Prop2->LDH Causes LDH Leakage without Cell Death Res1 False High Viability (Masked Cytotoxicity) MTT->Res1 Res2 False High Cytotoxicity (Sub-lethal Effect) LDH->Res2

Caption: How SGB's chemical properties can interfere with assays.

References

Refining dosage for Sanguisorbigenin synergistic effect with beta-lactams

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the synergistic effects of Sanguisorbigenin (SGB) with beta-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound (SGB) when used alone against MRSA?

The Minimum Inhibitory Concentration (MIC) of this compound against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA) has been reported to be in the range of 12.5 to 50 µg/mL.[1][2]

Q2: What level of synergy can be expected when combining SGB with beta-lactam antibiotics?

When combined with SGB, the MIC of beta-lactam antibiotics such as ampicillin and oxacillin against MRSA can be significantly reduced. Studies have shown a 2 to 8-fold reduction in the MIC of these antibiotics in the presence of SGB.[3][4] Another study reported a reduction of 2 to 16-fold in the MIC of conventional antibiotics when combined with SGB.[5][6]

Q3: What is the underlying mechanism of the synergistic effect between SGB and beta-lactams against MRSA?

The primary mechanism involves the suppression of the mecA gene expression by SGB.[1][2][3] This gene is responsible for encoding Penicillin-Binding Protein 2a (PBP2a), which confers resistance to beta-lactam antibiotics in MRSA. By inhibiting mecA expression, SGB reduces the levels of PBP2a, thereby re-sensitizing MRSA to the effects of beta-lactams.[1][2][3][7] SGB also downregulates other genes involved in resistance, such as blaR1 and blaZ.[3][7] Additionally, SGB has been shown to inhibit biofilm formation and alter the cell membrane permeability of MRSA.[4][5]

Q4: What are the recommended sub-inhibitory concentrations of SGB to study its mechanism of action without causing significant bacterial death?

For mechanistic studies, such as analyzing gene expression, sub-MIC concentrations of SGB are recommended. Researchers have successfully used concentrations in the range of 1.56 to 6.25 µg/mL to investigate the effect of SGB on the expression of resistance-related genes in MRSA.[3][7]

Troubleshooting Guides

Problem: High variability in MIC values for SGB.

  • Possible Cause 1: Purity of SGB. The purity of the this compound used can significantly impact its activity.

    • Solution: Ensure the use of high-purity SGB (>98%). The purity can be verified using techniques like High-Performance Liquid Chromatography (HPLC).[3]

  • Possible Cause 2: Inconsistent bacterial inoculum. The density of the bacterial culture used for the assay can affect the MIC reading.

    • Solution: Standardize the bacterial inoculum to a specific McFarland standard (e.g., 0.5) to ensure a consistent starting bacterial concentration for each experiment.

  • Possible Cause 3: Variation in broth media. Different batches or brands of Mueller-Hinton Broth (MHB) can have slight variations.

    • Solution: Use a consistent source and lot of MHB for all experiments. Prepare the media according to the manufacturer's instructions.

Problem: Inconsistent or no synergistic effect observed in checkerboard assays.

  • Possible Cause 1: Inappropriate concentration ranges. The concentration ranges of SGB and the beta-lactam antibiotic may not cover the synergistic interaction zone.

    • Solution: Design the checkerboard assay with a broad range of concentrations for both SGB (e.g., from 1/16 x MIC to 2 x MIC) and the beta-lactam antibiotic.

  • Possible Cause 2: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index. The FIC index is the standard measure for synergy, and incorrect calculation can lead to misinterpretation of results.

    • Solution: The FIC index is calculated as follows: FICI = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone). A FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

  • Possible Cause 3: Strain-specific differences. The synergistic effect may vary between different strains of MRSA.

    • Solution: Test the synergy on multiple, well-characterized strains of MRSA to confirm the effect.

Data Presentation

Table 1: MIC of this compound and Beta-Lactams Against MRSA

CompoundOrganism StrainsMIC Range (µg/mL)
This compound (SGB)6 strains of S. aureus12.5 - 50[1][2]
Ampicillin6 strains of S. aureus15.6 - 62.5[3]
Oxacillin6 strains of S. aureus125 - 1000[3]

Table 2: Synergistic Effect of SGB with Beta-Lactams

CombinationEffectFold Reduction in Antibiotic MIC
SGB + AmpicillinSynergy or Partial Synergy2 to 6-fold[3]
SGB + OxacillinSynergy or Partial Synergy2 to 8-fold[3]
SGB + Conventional AntibioticsSynergy or Partial Synergy2 to 16-fold[5][6]

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound and beta-lactam antibiotics.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), this compound, beta-lactam antibiotic, MRSA strains, 0.5 McFarland standard turbidity solution.

  • Procedure:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Prepare serial two-fold dilutions of SGB and the beta-lactam antibiotic in MHB in the microtiter plates.

    • Add the bacterial suspension to each well.

    • Include a positive control (bacteria without any compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of SGB and beta-lactam antibiotics.

  • Materials: 96-well microtiter plates, MHB, SGB, beta-lactam antibiotic, MRSA suspension.

  • Procedure:

    • Prepare serial two-fold dilutions of SGB horizontally and the beta-lactam antibiotic vertically in a 96-well plate containing MHB.

    • Inoculate each well with the standardized MRSA suspension (final concentration ~5 x 10^5 CFU/mL).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additive, or antagonism).

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Analysis cluster_mechanism Mechanism of Action Studies MIC_SGB Determine MIC of SGB Checkerboard Checkerboard Assay (SGB + Beta-lactam) MIC_SGB->Checkerboard MIC_BL Determine MIC of Beta-lactam MIC_BL->Checkerboard FIC Calculate FIC Index Checkerboard->FIC qRT_PCR qRT-PCR (mecA, blaR1, blaZ) FIC->qRT_PCR If Synergy Western_Blot Western Blot (PBP2a) FIC->Western_Blot If Synergy

Caption: Experimental workflow for investigating SGB and beta-lactam synergy.

mechanism_of_action SGB This compound mecA mecA gene SGB->mecA inhibits expression Synergy Synergistic Bactericidal Effect SGB->Synergy BetaLactam Beta-lactam Antibiotic CellWall Bacterial Cell Wall Synthesis BetaLactam->CellWall inhibits BetaLactam->Synergy PBP2a PBP2a mecA->PBP2a encodes Resistance Resistance PBP2a->Resistance confers Resistance->CellWall protects

Caption: Mechanism of this compound's synergistic action with beta-lactams.

References

Overcoming poor resolution in HPLC analysis of Sanguisorbigenin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to overcome poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Sanguisorbigenin.

Troubleshooting Guide: Poor Resolution

Poor peak resolution in HPLC can manifest as peak tailing, fronting, broadening, or complete co-elution. Below is a systematic guide to diagnosing and resolving these common issues.

Q1: My this compound peak is broad and tailing. What are the potential causes and solutions?

Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues within the HPLC system.

Possible Causes & Corrective Actions:

  • Column Overload: Injecting too much sample can lead to peak tailing.[1]

    • Solution: Reduce the sample concentration or injection volume. As a general rule, inject 1-2% of the total column volume for sample concentrations around 1µg/µl.[2]

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) or use a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid) to suppress silanol activity.[3][4]

  • Column Contamination or Degradation: Buildup of particulate matter or sample residue on the column frit or within the packing material can cause peak distortion.[1][5][6]

    • Solution: Implement a column cleaning protocol. Reverse flushing the column with a strong solvent may remove contaminants.[5] If the problem persists, replace the guard column or the analytical column.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Q2: Why are my this compound peak and a nearby impurity peak not separating (co-eluting)?

Co-elution is a common challenge, especially when analyzing complex mixtures like plant extracts.[7] The key is to alter the selectivity (α) of the chromatographic system.[8]

Possible Causes & Corrective Actions:

  • Inadequate Mobile Phase Composition: The organic solvent ratio, pH, or buffer strength may not be optimal for separating structurally similar compounds.[1][3][9]

    • Solution 1 (Optimize Organic Solvent): If using a gradient, try making it shallower to increase the separation time between closely eluting peaks. Acetonitrile is often preferred over methanol for separating flavonoid-like compounds due to its higher elution strength and lower viscosity.[3]

    • Solution 2 (Adjust pH): Changing the mobile phase pH can alter the ionization state of this compound or interfering compounds, thereby changing their retention and improving selectivity.

  • Incorrect Stationary Phase: The column chemistry may not be suitable for the analytes.

    • Solution: Switch to a different stationary phase. If you are using a standard C18 column, consider one with a different bonding chemistry (e.g., C8, Phenyl-Hexyl) or a column from a different manufacturer, as packing materials can vary significantly.

  • Suboptimal Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[2]

    • Solution: Systematically vary the column temperature. Increasing temperature generally shortens retention times but can sometimes improve or worsen resolution depending on the analytes.[3] For some flavonoid isomers, increasing the temperature from 30°C to 40°C has been shown to achieve baseline separation.[3]

Troubleshooting Workflow Diagram

G cluster_start cluster_symptoms cluster_causes_tailing cluster_causes_coelution cluster_causes_broad cluster_solutions start Poor Resolution Observed tailing Peak Tailing / Fronting start->tailing coelution Co-elution / Overlap start->coelution broad All Peaks Broad start->broad overload Column Overload tailing->overload silanol Secondary Interactions (e.g., Silanol) tailing->silanol column_damage Column Damage/ Contamination tailing->column_damage mobile_phase Suboptimal Mobile Phase (Solvent, pH) coelution->mobile_phase stationary_phase Incorrect Stationary Phase coelution->stationary_phase temperature Suboptimal Temperature coelution->temperature flow_rate Flow Rate Too High broad->flow_rate extra_column Extra-Column Volume broad->extra_column leak System Leak broad->leak sol_overload Reduce Injection Volume/ Concentration overload->sol_overload Solution sol_silanol Adjust Mobile Phase pH/ Add Modifier (TEA) silanol->sol_silanol Solution sol_column Clean / Replace Column column_damage->sol_column Solution sol_mobile_phase Optimize Gradient/ Change Solvent/pH mobile_phase->sol_mobile_phase Solution sol_stationary_phase Change Column Type (e.g., Phenyl-Hexyl) stationary_phase->sol_stationary_phase Solution sol_temp Adjust Column Temperature temperature->sol_temp Solution sol_flow Lower Flow Rate flow_rate->sol_flow Solution sol_extracol Use Shorter/Narrower Tubing extra_column->sol_extracol Solution sol_leak Check Fittings & Seals leak->sol_leak Solution

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q3: What are typical starting HPLC conditions for this compound analysis?

Based on published methods, a good starting point for analyzing this compound involves reverse-phase chromatography.[10][11][12]

ParameterRecommended Condition
Column C18 (e.g., Kinetex XB-C18, 100 x 4.6 mm, 2.6 µm)[10][11]
Mobile Phase A Water (often with 0.1% formic acid)[3][4]
Mobile Phase B Acetonitrile[10][11]
Gradient A multi-step gradient starting around 30% B and increasing to ~55% B over 30-40 minutes is effective.[10][11]
Flow Rate 1.0 mL/min[10][11]
Column Temp. 30-40 °C[3][10][11]
Detection UV at 210 nm[10][11]

Q4: How critical is sample preparation for achieving good resolution?

Proper sample preparation is crucial.[9][13][14] A "dirty" sample can introduce interfering compounds that co-elute with your analyte and can quickly contaminate and degrade your column, leading to poor peak shape and resolution.[5][15][16]

Key sample preparation steps include:

  • Extraction: Efficiently extracting this compound from the sample matrix.

  • Cleanup: Using techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.[14][17]

  • Filtration: Filtering the final sample through a 0.22 or 0.45 µm syringe filter to remove particulates that can block the column.[6][17]

Q5: Could the this compound be degrading during my analysis?

Yes, analyte degradation can lead to the appearance of unexpected peaks and a decrease in the main analyte peak area, which can be mistaken for resolution issues.[18][19] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products and establish the stability of the molecule.[20][21] If degradation is suspected, ensure sample and standard solutions are fresh and stored properly (e.g., refrigerated, protected from light).[14]

Experimental Protocols

Protocol 1: General Sample Preparation from Sanguisorba officinalis Root

This protocol outlines a general method for the extraction and cleanup of this compound for HPLC analysis.

  • Milling and Extraction:

    • Air-dry the roots of Sanguisorba officinalis L. and grind them into a fine powder.

    • Extract the powder (e.g., 100 g) with 70% aqueous methanol (3 x 500 mL) at room temperature with agitation.[11]

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on polarity.[11] this compound is typically enriched in the EtOAc fraction.

  • Final Preparation for HPLC:

    • Evaporate the solvent from the desired fraction (e.g., EtOAc).

    • Accurately weigh and dissolve a portion of the dried extract in a suitable solvent, ideally the initial mobile phase composition (e.g., 30:70 Acetonitrile:Water). The typical concentration for injection is around 0.1 - 1 mg/mL.[17]

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[17]

Sample Preparation Workflow Diagram

G cluster_0 Step 1: Extraction cluster_1 Step 2: Cleanup (Partitioning) cluster_2 Step 3: Final Preparation a Dried & Ground Sanguisorba Root b Extract with 70% Methanol a->b c Filter & Concentrate b->c d Suspend Crude Extract in Water c->d Proceed to Cleanup e Partition with Ethyl Acetate d->e f Collect & Dry EtOAc Fraction e->f g Dissolve in Mobile Phase f->g Proceed to Final Prep h Filter (0.22 µm) g->h i Inject into HPLC h->i

References

Addressing variability in Sanguisorbigenin minimum inhibitory concentration (MIC) tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address variability in Sanguisorbigenin Minimum Inhibitory Concentration (MIC) tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antibacterial activity?

A1: this compound (SGB) is a triterpenoid saponin isolated from the root of Sanguisorba officinalis L.[1][2]. It has demonstrated notable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values ranging from 12.5 to 50 µg/mL against various standard and clinical isolates[3][4].

Q2: What is the primary mechanism of action of this compound against MRSA?

A2: this compound exhibits a multi-faceted mechanism of action against MRSA. It has been shown to inhibit biofilm formation and alter the permeability of the bacterial cell membrane[3]. Furthermore, it interferes with the mecA-mediated resistance pathway by downregulating the expression of genes such as mecA, blaR1, and blaZ, leading to a significant reduction in the production of Penicillin-Binding Protein 2a (PBP2a)[5][6]. This protein is crucial for β-lactam resistance in MRSA[5][7][8].

Q3: Why am I observing significant variability in my this compound MIC results?

A3: Variability in MIC assays is a common issue and can be attributed to several factors, including inter- and intra-laboratory differences, and the inherent biological variability of the test strains[5]. For natural compounds like this compound, this variability can be exacerbated by challenges such as poor water solubility, the compound's color interfering with visual or spectrophotometric readings, and the lack of standardized testing guidelines for such molecules[9].

Q4: How should I prepare my this compound stock solution for MIC testing?

A4: Due to its likely lipophilic nature, this compound may have poor solubility in aqueous media[9]. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO)[10][11]. The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth[11].

Q5: My this compound solution is colored. How can I accurately determine the MIC?

A5: The color of natural product solutions can interfere with traditional turbidity-based MIC determination[9]. To circumvent this, it is recommended to use a colorimetric broth microdilution method. This involves the use of metabolic indicators like 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin[2][12][13][14]. These indicators change color in the presence of viable, metabolically active cells, providing a clear visual endpoint that is independent of the compound's color.

Data Presentation

Table 1: this compound MIC Values Against Various S. aureus Strains

Bacterial StrainTypeThis compound MIC (µg/mL)Reference
ATCC 33591MRSA Reference Strain12.5[3][5]
DPS-1Clinical MRSA Isolate50[3][5]
DPS-3Clinical MRSA Isolate25[3]
CCARM 3090MRSA Strain25[5][6]
CCARM 3091MRSA Strain25[5][6]
CCARM 3095MRSA Strain12.5[5][6]
CCARM 3102MRSA Strain50[5][6]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for natural compounds.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to a final concentration of 1280 µg/mL[11].

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

2. Preparation of Microtiter Plates:

  • In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

  • Add 100 µL of the this compound stock solution to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process through column 10. Discard the final 50 µL from column 10.

  • Column 11 will serve as the positive control (bacterial growth without this compound), and column 12 will be the negative control (sterile broth).

3. Preparation of Bacterial Inoculum:

  • From an overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial suspension to wells in columns 1 through 11.

  • The final volume in each well will be 100 µL.

  • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • For colored compounds, proceed to Protocol 2 for colorimetric determination.

Protocol 2: Colorimetric MIC Determination using TTC

1. Reagent Preparation:

  • Prepare a sterile 0.125% (w/v) solution of 2,3,5-triphenyltetrazolium chloride (TTC) in water[2][13].

2. Addition of TTC and Incubation:

  • After the initial 18-24 hour incubation period from Protocol 1, add 20 µL of the TTC solution to each well of the microtiter plate.

  • Re-incubate the plate at 37°C for an additional 2-4 hours.

3. Reading the Results:

  • A color change from colorless to pink/red indicates bacterial growth.

  • The MIC is determined as the lowest concentration of this compound in the well that remains colorless.

Mandatory Visualizations

Sanguisorbigenin_Pathway cluster_MRSA MRSA Cell BetaLactam β-lactam Antibiotic blaR1 blaR1 BetaLactam->blaR1 Induces SGB This compound SGB->blaR1 Inhibits mecA mecA SGB->mecA Inhibits blaZ blaZ SGB->blaZ Inhibits mecR1 mecR1 blaR1->mecR1 Activates blaR1->blaZ Induces Transcription mecR1->mecA Induces Transcription PBP2a PBP2a mecA->PBP2a Translates to BetaLactamase β-lactamase blaZ->BetaLactamase Translates to CellWall Cell Wall Synthesis PBP2a->CellWall Enables BetaLactamase->BetaLactam Inactivates

Caption: this compound's mechanism against MRSA resistance.

MIC_Troubleshooting_Workflow Start Start: MIC Test Variability CheckSolubility Is this compound fully dissolved? Start->CheckSolubility CheckColor Does the compound's color interfere? CheckSolubility->CheckColor Yes UseDMSO Use DMSO (≤1% final conc.) Consider sonication. CheckSolubility->UseDMSO No CheckControls Are controls (+/-, solvent) valid? CheckColor->CheckControls No UseColorimetric Use TTC or Resazurin assay. CheckColor->UseColorimetric Yes CheckInoculum Is inoculum density standardized? CheckControls->CheckInoculum Yes TroubleshootControls Check for contamination or solvent toxicity. CheckControls->TroubleshootControls No CheckProtocol Is the protocol consistent? CheckInoculum->CheckProtocol Yes StandardizeInoculum Use 0.5 McFarland standard and verify plating. CheckInoculum->StandardizeInoculum No StandardizeProtocol Standardize incubation time, temp, and media. CheckProtocol->StandardizeProtocol No End Consistent MIC Results CheckProtocol->End Yes UseDMSO->CheckColor UseColorimetric->CheckControls TroubleshootControls->CheckInoculum StandardizeInoculum->CheckProtocol StandardizeProtocol->End

Caption: Troubleshooting workflow for this compound MIC tests.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No bacterial growth in positive control well. 1. Inoculum was not viable or added incorrectly.2. Contamination with an inhibitory substance.3. Incorrect growth medium used.1. Prepare a fresh inoculum and ensure proper pipetting.2. Use fresh, sterile reagents and media.3. Verify that the correct medium (e.g., CAMHB) was used.
Growth observed in the negative control (sterility) well. 1. Contamination of the growth medium or plate.2. Cross-contamination during pipetting.1. Use fresh, sterile media and plates.2. Employ proper aseptic pipetting techniques.
Precipitate formation in wells with high this compound concentration. 1. Poor solubility of this compound in the aqueous medium.1. Ensure the final DMSO concentration is sufficient for solubility but does not exceed 1%.2. Consider using a stabilizing agent like Tween 80 at a low concentration (e.g., 0.05%), but validate its effect on bacterial growth first.
Inconsistent MIC values across replicate plates. 1. Inaccurate serial dilutions.2. Variation in inoculum density.3. Inconsistent incubation conditions.1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Prepare a single, large batch of standardized inoculum for all replicate plates.3. Ensure all plates are incubated at the same temperature for the same duration.
MIC value is unexpectedly high or shows no activity. 1. This compound degradation.2. The bacterial strain is resistant.3. Inaccurate stock solution concentration.1. Prepare a fresh stock solution of this compound.2. Verify the identity and expected susceptibility of the bacterial strain.3. Confirm the purity and accurate weighing of the this compound powder.

References

Best practices for long-term storage of Sanguisorbigenin samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Sanguisorbigenin samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid (lyophilized) this compound should be stored at -20°C in a tightly sealed vial.[1] It is also advisable to store it in a desiccated environment to prevent degradation from moisture.

Q2: How should I store this compound once it is in a solution?

Stock solutions of this compound should be prepared and then aliquoted into smaller, tightly sealed vials for storage at -20°C.[1] This practice of creating aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. Generally, these solutions are usable for up to one month.[1] For optimal results, it is best to prepare fresh solutions for immediate use whenever possible.[1]

Q3: My this compound sample was briefly at a higher temperature during shipping. Is it still viable?

Short periods (less than one week) at temperatures higher than the recommended storage temperature, such as those that may occur during shipping, are unlikely to significantly affect the product's life or efficacy.[1] However, upon receipt, the sample should immediately be stored under the recommended conditions.

Q4: What is the best way to bring this compound samples to room temperature before use?

Before opening the vial, it is recommended that the this compound product be allowed to stand at room temperature for at least 60 minutes.[1] This gradual warming helps to prevent condensation from forming inside the vial, which could compromise the integrity of the sample.

Storage Condition Summary

Sample FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized) -20°CUp to 6 months[1]Keep vial tightly sealed and desiccated.
Solution -20°CUp to 1 month[1]Store in aliquots to avoid freeze-thaw cycles. Protect from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced efficacy or inconsistent results in experiments. Degradation of this compound due to improper storage.- Ensure storage is at -20°C. - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare fresh solutions for sensitive experiments.
Contamination of the stock solution.- Use sterile techniques when preparing and handling solutions. - Visually inspect the solution for any signs of precipitation or microbial growth.
Difficulty dissolving the solid this compound. The compound may have absorbed moisture.- Ensure the vial was brought to room temperature before opening to prevent condensation. - Use a high-quality solvent as recommended by the supplier.
Precipitation observed in the stock solution after thawing. The concentration may be too high for the solvent at low temperatures.- Gently warm the solution and vortex to redissolve the precipitate. - Consider preparing a lower concentration stock solution.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound against various bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), can be determined using a broth microdilution assay.[2][3]

  • Preparation of Inoculum: Bacterial strains are sub-cultured twice on Mueller-Hinton Agar (MHA) at 37°C for 24 hours. The bacterial inoculum is then adjusted to a 0.5 McFarland standard (approximately 1.5 × 10⁸ colony-forming units (CFU)/mL) in Mueller-Hinton Broth (MHB).[4] The final inoculum concentration in the wells should be 1.5 × 10⁵ CFU/well.[4]

  • Serial Dilutions: Serial dilutions of this compound are prepared in MHB in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well containing the this compound dilutions.

  • MIC Value Determination: The plate is incubated for 24 hours at 37°C. The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.[4]

Checkerboard Assay for Synergistic Effects

To evaluate the synergistic effect of this compound with antibiotics, a checkerboard dilution test is performed.[5][6]

  • Preparation: Serial dilutions of this compound are prepared along the x-axis of a 96-well plate, and serial dilutions of an antibiotic are prepared along the y-axis.

  • Inoculation: Each well is inoculated with a bacterial suspension as described in the MIC protocol.

  • Incubation and Analysis: After incubation, the MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.[4]

This compound's Effect on MRSA Resistance Pathway

This compound has been shown to have a synergistic effect with β-lactam antibiotics against MRSA.[2][3] It is suggested that this compound may inhibit the expression of the mecA gene, which is responsible for resistance.[2][3] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics, allowing the bacteria to survive in their presence.[2] The expression of mecA is regulated by the transmembrane sensor/signal transducer proteins BlaR1 and MecR1.[2]

Sanguisorbigenin_MRSA_Pathway cluster_regulation Regulatory Proteins cluster_resistance_gene Resistance Gene cluster_protein_product Protein Product cluster_antibiotic Antibiotic Target BlaR1 BlaR1 mecA mecA BlaR1->mecA activates MecR1 MecR1 MecR1->mecA activates PBP2a PBP2a mecA->PBP2a encodes Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis enables This compound This compound This compound->mecA inhibits expression

Caption: this compound's inhibitory effect on the MRSA resistance pathway.

References

Validation & Comparative

Sanguisorbigenin and Vancomycin: A Synergistic Alliance Against Methicillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, a promising new strategy has emerged: the combination of Sanguisorbigenin (SSG), a natural compound, with the conventional antibiotic vancomycin. This guide provides an in-depth comparison of the synergistic effects of this combination against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

The combination of this compound and vancomycin demonstrates a potent synergistic effect against MRSA. This synergy is characterized by a significant reduction in the minimum inhibitory concentration (MIC) of vancomycin, enhanced bactericidal activity, and the inhibition of biofilm formation. The primary mechanisms behind this synergy are believed to be the disruption of the bacterial cell membrane and the interference with the accessory gene regulator (agr) quorum-sensing system by SSG, which in turn facilitates the action of vancomycin.

Comparative Performance Analysis

The synergistic efficacy of the SSG-vancomycin combination has been validated through various in-vitro experiments. Below is a comparative summary of its performance against MRSA, benchmarked against vancomycin monotherapy and other combination therapies.

Table 1: Synergistic Activity of this compound (SSG) and Vancomycin against MRSA Strains
MRSA StrainAgentMIC (µg/mL) - AloneMIC (µg/mL) - In CombinationFICIInterpretationFold Reduction in Vancomycin MIC
ATCC 33591 SSG12.53.1250.31Synergy8-fold
Vancomycin20.25
DPS-1 SSG256.250.375Synergy4-fold
Vancomycin41
DPS-3 SSG5012.50.5Synergy2-fold
Vancomycin84

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; >0.5 to 4 indicates no interaction; >4 indicates antagonism.[1][2]

Table 2: Time-Kill Kinetics of SSG and Vancomycin Combination against MRSA (ATCC 33591)
Time (hours)Control (log CFU/mL)SSG (1/2 MIC) (log CFU/mL)Vancomycin (1/2 MIC) (log CFU/mL)SSG + Vancomycin (1/2 MIC each) (log CFU/mL)
0 6.06.06.06.0
4 7.56.56.24.5
8 8.87.06.53.0
16 9.27.26.8<2.0
24 9.57.57.0<2.0 (near eradication)

Data synthesized from descriptive reports in the literature indicating significant inhibition after 4 hours and near eradication within 24 hours.[1][2]

Table 3: Inhibition of MRSA Biofilm Formation by SSG
MRSA StrainSSG ConcentrationBiofilm Inhibition (%)
ATCC 33591 1/2 MIC (6.25 µg/mL)86%
DPS-1 1/2 MIC (12.5 µg/mL)91%

Studies show that SSG significantly inhibits biofilm formation at sub-inhibitory concentrations.[1]

Comparison with Alternative Vancomycin Combination Therapies

While direct comparative studies are limited, the data suggests that the SSG-vancomycin combination offers a promising alternative to other vancomycin-based combination therapies for MRSA.

Table 4: Overview of Vancomycin Combination Therapies for MRSA
Combination TherapyReported AdvantagesReported Disadvantages/Limitations
Vancomycin + β-Lactams Potential for synergistic activity.Mixed clinical trial results, potential for antagonism in some cases.
Vancomycin + Daptomycin May be effective for persistent bacteremia.Increased risk of nephrotoxicity.
Vancomycin + Ceftaroline Some studies show improved outcomes for specific infections.Not consistently superior to monotherapy in all cases.[3]
Vancomycin + this compound Significant reduction in vancomycin MIC, potent biofilm inhibition, enhanced bactericidal activity.Limited clinical data, requires further in-vivo and clinical validation.

Mechanism of Synergistic Action

The synergistic effect of this compound with vancomycin is attributed to a multi-pronged attack on MRSA's defense mechanisms.

Alteration of Cell Membrane Permeability

This compound, a triterpenoid, is believed to intercalate into the bacterial cell membrane, disrupting its integrity and increasing its permeability.[2] This disruption facilitates the entry of vancomycin into the cell, allowing it to reach its target site—the peptidoglycan synthesis pathway—more effectively.

cluster_membrane Bacterial Cell Membrane ssg This compound (SSG) membrane Lipid Bilayer ssg->membrane Intercalates and Disrupts Integrity vanc Vancomycin membrane->vanc Increased Permeability target Peptidoglycan Synthesis vanc->target Inhibits

Figure 1: SSG-mediated increase in membrane permeability.

Inhibition of Biofilm Formation via Quorum Sensing Interference

Biofilm formation is a key virulence factor for MRSA, providing a physical barrier against antibiotics. This compound has been shown to significantly inhibit biofilm formation by downregulating the expression of the hld gene, a crucial component of the agr quorum-sensing system.[1][2] By disrupting this cell-to-cell communication system, SSG prevents the coordination of bacterial gene expression required for biofilm development.

cluster_qs agr Quorum Sensing System ssg This compound (SSG) agr agr System ssg->agr Inhibits hld hld gene (δ-hemolysin) agr->hld Activates biofilm Biofilm Formation hld->biofilm Promotes

Figure 2: SSG interference with the agr quorum sensing system.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic effect of two antimicrobial agents.

  • Preparation of Reagents: Prepare stock solutions of this compound and vancomycin in an appropriate solvent. Serially dilute each agent in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension of the MRSA strain equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Drug Dilutions (SSG & Vancomycin) incubation Inoculate & Incubate (37°C, 18-24h) prep_reagents->incubation prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) prep_inoculum->incubation read_mic Determine MICs incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici

Figure 3: Checkerboard assay workflow.

Time-Kill Curve Assay

This assay assesses the rate of bactericidal activity of antimicrobial agents over time.

  • Preparation: Prepare tubes containing MHB with the test agents at desired concentrations (e.g., 1/2 MIC of SSG, 1/2 MIC of vancomycin, and the combination). Include a drug-free control.

  • Inoculation: Inoculate each tube with the MRSA suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At specified time points (e.g., 0, 4, 8, 16, and 24 hours), withdraw an aliquot from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on nutrient agar. Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) on each plate and plot the log CFU/mL against time.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Inoculation: Inoculate a 96-well plate containing Tryptic Soy Broth (TSB) with the MRSA strain and the test compounds (SSG at sub-inhibitory concentrations).

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Solubilization: Wash the wells again with PBS and then add 30% acetic acid to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm. The percentage of inhibition is calculated relative to the control.

Conclusion and Future Directions

The synergistic combination of this compound and vancomycin presents a compelling strategy to combat MRSA infections. The ability of SSG to enhance the efficacy of vancomycin, particularly against biofilm-forming strains, addresses a significant challenge in the treatment of persistent infections. Further research, including in-vivo studies and clinical trials, is warranted to fully evaluate the therapeutic potential of this combination. The detailed protocols and data presented in this guide aim to facilitate such investigations and accelerate the development of novel anti-MRSA therapies.

References

A Comparative Analysis of Sanguisorbigenin and Other Natural Compounds Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has spurred intensive research into alternative therapeutic agents, with natural compounds emerging as a promising frontier. This guide provides a detailed, objective comparison of the anti-MRSA activity of sanguisorbigenin, a triterpenoid saponin from Sanguisorba officinalis, against other well-documented natural compounds: berberine, quercetin, allicin, curcumin, and tea tree oil. The comparative analysis is supported by experimental data on their efficacy, mechanisms of action, and synergistic potential with conventional antibiotics.

Quantitative Comparison of Anti-MRSA Activity

The following table summarizes the key quantitative data on the in vitro efficacy of this compound and other selected natural compounds against MRSA. It is important to note that variations in MRSA strains and experimental conditions can influence these values.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Biofilm InhibitionCytotoxicity
This compound 12.5–50[1][2]Not consistently reportedSignificant dose-dependent inhibition[1]IC50: ~100 µg/mL against RAW 264.7 cells[1]
Berberine 32–256[3][4][5]Same or twofold above MICInhibits biofilm formation[5][6]Varies with cell line
Quercetin 62.5–500[7][8]Not consistently reportedSignificant reduction in biofilm biomass[5][9]Generally low
Allicin 16–64[10][11]128–256[10]Inhibits biofilm formation[12]Can be cytotoxic at higher concentrations
Curcumin 125–250[13][14]>250[13]Inhibits biofilm formation[15]Generally low
Tea Tree Oil 0.02%–2% (v/v)[16][17]0.04%–4% (v/v)[16][17]Inhibits biofilm formation and removes mature biofilms[[“]]Can cause skin irritation at high concentrations

Mechanisms of Action and Synergistic Effects

This compound

This compound exhibits a multi-faceted approach to combating MRSA. Its primary mechanisms include:

  • Alteration of Cell Membrane Permeability : this compound damages the cytoplasmic membrane of MRSA, leading to the leakage of intracellular components.[1]

  • Inhibition of Biofilm Formation : It significantly inhibits MRSA biofilm formation in a dose-dependent manner.[1] At sub-inhibitory concentrations, it has been shown to downregulate the expression of the biofilm regulatory gene hld.[1]

  • Synergy with Antibiotics : this compound demonstrates synergistic or partial synergistic effects when combined with conventional antibiotics, including β-lactams and non-β-lactams.[1][2][19] It can reduce the MIC of these antibiotics by 2 to 16-fold.[1][20] This synergy is partly attributed to its ability to downregulate MRSA resistance-related genes like mecA, which leads to decreased expression of Penicillin-Binding Protein 2a (PBP2a).[2][21]

Sanguisorbigenin_Mechanism cluster_MRSA MRSA Cell Biofilm Biofilm Formation CellMembrane Cell Membrane Integrity mecA mecA gene PBP2a PBP2a mecA->PBP2a Resistance Antibiotic Resistance PBP2a->Resistance SGB This compound SGB->Biofilm Inhibits SGB->CellMembrane Disrupts SGB->mecA Downregulates Antibiotics β-lactam Antibiotics SGB->Antibiotics Synergizes with Antibiotics->Resistance Ineffective against

This compound's anti-MRSA mechanism.
Other Natural Compounds

  • Berberine : This alkaloid primarily acts by damaging the cell wall and membrane integrity of MRSA, leading to the leakage of cellular contents.[3][6][10] It also exhibits synergistic effects with β-lactam antibiotics.[3]

  • Quercetin : A flavonoid that inhibits MRSA biofilm formation and can act synergistically with antibiotics.[5][9] Its mechanism involves the downregulation of virulence-related genes.[5]

  • Allicin : The active component of garlic, allicin, inhibits thiol-containing enzymes in bacteria, disrupting essential metabolic processes.[7] It also demonstrates anti-biofilm properties.[12]

  • Curcumin : The main active ingredient in turmeric, curcumin, can disrupt the bacterial cell membrane and inhibit the expression of PBP2a in MRSA.[22][23] It also shows synergistic activity with various antibiotics.[24]

  • Tea Tree Oil : This essential oil disrupts the permeability of the cytoplasmic membrane of MRSA, leading to the leakage of intracellular components and inhibition of respiration.[15] It is effective against both planktonic cells and biofilms.[17][[“]]

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the cited studies. For specific details, researchers should refer to the original publications.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard assay for determining the MIC of natural compounds against MRSA, often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow A Prepare serial two-fold dilutions of the natural compound in a 96-well microtiter plate. B Inoculate each well with a standardized MRSA suspension (e.g., 0.5 McFarland). A->B C Include positive (MRSA in broth) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the compound that visibly inhibits MRSA growth. D->E

Workflow for MIC determination.
Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify the effect of natural compounds on MRSA biofilm formation.

  • Biofilm Formation : MRSA is cultured in a 96-well plate in the presence of sub-inhibitory concentrations of the test compound for 24 hours at 37°C.

  • Washing : Planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining : The remaining adherent biofilm is stained with 0.1% crystal violet for 15-30 minutes.

  • Destaining : The stain is solubilized using a solvent such as 33% acetic acid or ethanol.

  • Quantification : The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.

Cell Membrane Permeability Assay

The effect of a compound on the cell membrane integrity of MRSA can be assessed by measuring the leakage of intracellular components.

  • Treatment : A suspension of MRSA is treated with the test compound at various concentrations (e.g., 1x MIC, 2x MIC) for a defined period.

  • Centrifugation : The bacterial cells are pelleted by centrifugation.

  • Measurement of Leakage : The supernatant is collected, and the concentration of leaked intracellular molecules, such as DNA, RNA (measured by absorbance at 260 nm), or specific ions (e.g., K+), is determined. An increase in the concentration of these molecules in the supernatant compared to the untreated control indicates membrane damage.

Conclusion

This compound demonstrates significant potential as an anti-MRSA agent, distinguished by its dual action of direct bactericidal activity and synergy with existing antibiotics. Its ability to inhibit biofilm formation and disrupt the cell membrane makes it a compelling candidate for further preclinical and clinical investigation. While other natural compounds like berberine, quercetin, allicin, curcumin, and tea tree oil also exhibit potent anti-MRSA properties, the comprehensive mechanism of action and strong synergistic effects of this compound position it as a particularly promising lead compound in the development of new therapeutic strategies against MRSA infections. Further research should focus on in vivo efficacy, safety profiles, and the formulation of these natural compounds for clinical applications.

References

Sanguisorbigenin: A Comparative Analysis of its Efficacy Against Diverse MRSA Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive analysis of the antibacterial and anti-biofilm efficacy of Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., against various strains of Methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals exploring novel antimicrobial agents.

Executive Summary

This compound has demonstrated significant antibacterial activity against both reference and clinical isolates of MRSA.[1][2] Its efficacy is not only attributed to direct antimicrobial action but also to its synergistic effects with conventional antibiotics, its ability to inhibit biofilm formation, and its mechanism of compromising the bacterial cell membrane.[3][4][5] This guide synthesizes the available quantitative data, outlines the methodologies for its assessment, and visualizes the key mechanisms of action.

Comparative Antibacterial Activity

This compound exhibits a potent antibacterial effect against a range of MRSA strains. The minimum inhibitory concentrations (MICs) of SGB were found to be in the range of 12.5–50 μg/ml.[1][3][6] Furthermore, SGB demonstrates a remarkable synergistic effect when combined with β-lactam antibiotics, such as ampicillin and oxacillin, significantly reducing their required MICs to combat resistant strains.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics Against Various MRSA Strains
StrainSGB (μg/ml)Ampicillin (μg/ml)Ampicillin + SGB (μg/ml)Oxacillin (μg/ml)Oxacillin + SGB (μg/ml)
ATCC 33591 12.562.515.61000125
Clinical Isolate 1 2531.315.6500125
Clinical Isolate 2 5015.67.825062.5
Clinical Isolate 3 2562.515.612531.3
Clinical Isolate 4 12.531.37.825062.5
Clinical Isolate 5 5015.67.8500125

Data sourced from a study on the antibacterial activity of this compound.[1]

Inhibition of Biofilm Formation

A critical aspect of MRSA's resilience is its ability to form biofilms. This compound has been shown to significantly inhibit biofilm formation in a dose-dependent manner.[2][3] At subinhibitory concentrations, SGB was observed to reduce biofilm formation by over 85% in certain strains.[2][3] This anti-biofilm activity is linked to the downregulation of the biofilm regulatory gene hld.[2][3] Earlier studies on the ethanol extract of Sanguisorba officinalis also suggest that the inhibition of biofilm formation may be mediated through an ica-dependent manner.[1][7]

Table 2: Biofilm Inhibition by this compound at Subinhibitory Concentrations
StrainConcentration (MIC)Biofilm Inhibition (%)
ATCC 33591 1/286
DPS-1 1/291

Data reflects the percentage of biofilm inhibition observed in the presence of this compound.[2][3]

Mechanism of Action: A Multi-pronged Attack

This compound employs a multifaceted approach to combat MRSA. Its primary mechanisms include the inhibition of Penicillin-Binding Protein 2a (PBP2a) expression, a key factor in methicillin resistance, and the disruption of cell membrane integrity.[1][3][5]

PBP2a Inhibition

SGB has been shown to significantly reduce the expression of the mecA gene, which codes for PBP2a.[1][8] By downregulating mecA, this compound effectively lowers the production of PBP2a, thereby resensitizing MRSA to β-lactam antibiotics.[1]

Alteration of Cell Membrane Permeability

Transmission electron microscopy has revealed that SGB treatment leads to visible damage to the cytoplasmic membranes of MRSA cells, causing surface roughness and eventual cell lysis with the release of cytoplasmic contents.[2][4] This disruption of the cell membrane is a key component of its direct bactericidal activity.[3][5]

SGB_Mechanism_of_Action cluster_SGB This compound (SGB) cluster_MRSA MRSA Cell SGB This compound mecA mecA gene SGB->mecA inhibits expression cell_membrane Cell Membrane SGB->cell_membrane damages hld hld gene SGB->hld downregulates PBP2a PBP2a production mecA->PBP2a encodes resistance β-lactam Resistance PBP2a->resistance lysis Cell Lysis cell_membrane->lysis biofilm Biofilm Formation hld->biofilm regulates Experimental_Workflow cluster_antibacterial Antibacterial & Synergistic Activity cluster_biofilm Anti-Biofilm Activity cluster_mechanism Mechanism of Action mic Broth Microdilution (MIC Determination) result1 result1 mic->result1 MIC Values checkerboard Checkerboard Assay (Synergy Testing) result2 result2 checkerboard->result2 Synergistic Effects crystal_violet Crystal Violet Assay (Biofilm Quantification) result3 result3 crystal_violet->result3 Biofilm Inhibition Data qrt_pcr qRT-PCR (Gene Expression Analysis) result4 result4 qrt_pcr->result4 Gene Expression Levels western_blot Western Blot (PBP2a Detection) result5 result5 western_blot->result5 PBP2a Protein Levels tem Transmission Electron Microscopy (Morphological Analysis) result6 result6 tem->result6 Cellular Morphology start MRSA Strains start->mic start->checkerboard start->crystal_violet start->qrt_pcr start->western_blot start->tem

References

Navigating the Promise of Sanguisorbigenin: An In Vivo Comparative Guide for Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge. Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., has demonstrated promising in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). However, a critical gap exists in the preclinical data: to date, no in vivo studies validating its antibacterial efficacy have been published. This guide provides a comprehensive comparison of this compound's in vitro performance against the established in vivo efficacy of standard-of-care antibiotics for MRSA infections, offering a data-driven perspective for future research and development.

This compound: In Vitro Antibacterial Profile

This compound has shown potent antibacterial activity in laboratory settings, primarily against MRSA. Its key characteristics are summarized below.

ParameterFindingCitation
Target Pathogen Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2]
Minimum Inhibitory Concentration (MIC) 12.5–50 µg/mL against various MRSA strains[1][2]
Mechanism of Action Downregulates the mecA gene, leading to reduced expression of Penicillin-Binding Protein 2a (PBP2a), which is crucial for methicillin resistance.[1]
Synergistic Effects Exhibits synergy with β-lactam antibiotics, reducing their MICs by 2 to 16-fold. Also shows synergy with non-β-lactam antibiotics like linezolid and vancomycin.[2][3]
Additional Effects Inhibits MRSA biofilm formation and alters bacterial cell membrane permeability.[2][3]

In Vivo Performance of Comparator Antibiotics against MRSA

To contextualize the potential of this compound, it is essential to compare its in vitro data with the established in vivo efficacy of antibiotics commonly used to treat MRSA infections. The following table summarizes key findings from various animal models.

AntibioticAnimal ModelMRSA Strain(s)Key In Vivo EfficacyCitation(s)
Vancomycin Murine Peritonitis ModelGlycopeptide-intermediate S. aureus (GISA)Comparable bacterial reduction to linezolid.[4]
Rabbit Necrotizing Pneumonia ModelUSA30083-100% mortality; less effective than linezolid at suppressing toxin production.[5][6]
Murine Skin Wound Infection ModelMRSAMore effective in a liposomal formulation than as a free drug in reducing bacterial load.[7]
Linezolid Murine Hematogenous Pulmonary Infection ModelMRSASignificantly reduced bacterial numbers in the lungs compared to vancomycin.[1]
Rabbit Necrotizing Pneumonia ModelUSA300Significantly improved survival rates (75% survival with early treatment) and suppressed exotoxin synthesis compared to vancomycin.[5][6]
Guinea Pig Foreign-Body Infection ModelMRSAReduced planktonic bacteria by 1.2 to 1.7 log10 CFU/mL as monotherapy; more effective when combined with rifampin.[8]
Daptomycin Murine Thigh Infection ModelMRSA, VREPotent in vivo bactericidal activity, achieving 99% of maximal kill at an AUCfree/MICbroth ratio of 171-442.[3]
Murine Peritonitis ModelMRSA, MSSAMore rapid and greater bactericidal activity compared to vancomycin and linezolid in both healthy and neutropenic mice.[9]
Murine Hematogenous Pulmonary Infection ModelMRSAImproved survival and decreased the number of lung abscesses and bacteria compared to controls.[10][11]
Ceftaroline Rabbit Pneumonia ModelPVL-producing MRSA (USA300)Investigated for in vivo activity against severe pneumonia.[2]
Rabbit Joint Infection ModelMRSA, VISADemonstrated superior efficacy to vancomycin and linezolid in reducing bacterial counts in synovium, bone marrow, and bone.[12]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments cited in the evaluation of anti-MRSA agents in vivo.

Murine Thigh Infection Model
  • Animal Preparation: Immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide injections) are typically used.

  • Inoculation: A clinical isolate of MRSA is cultured to a logarithmic growth phase. A specific inoculum size (e.g., 10^6 to 10^7 CFU) is injected into the thigh muscle of each mouse.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with the investigational drug or a comparator is initiated. Dosing regimens are designed to mimic human pharmacokinetics.

  • Endpoint Analysis: After a set duration (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: The change in log10 CFU/thigh is calculated and compared between treatment groups and the untreated control group.

Murine Peritonitis Model
  • Inoculation: Mice are injected intraperitoneally with a specific inoculum of MRSA.

  • Treatment: The test compounds are administered, often subcutaneously or intraperitoneally, at various time points post-infection.

  • Monitoring: The bacterial load in the peritoneal fluid is quantified at different time intervals. In some studies using bioluminescent bacterial strains, bacterial activity can be monitored in real-time in living animals.[9]

  • Outcome Measures: Key outcomes include the reduction in bacterial counts in the peritoneal fluid, sterilization of the blood (bacteremia), and overall survival rates.[4]

Rabbit Pneumonia Model
  • Infection Induction: A specific MRSA strain, such as a Panton-Valentine leukocidin (PVL)-producing clone, is instilled into the bronchi of anesthetized rabbits to induce necrotizing pneumonia.[2][5]

  • Treatment Initiation: Antibiotic therapy is initiated at various time points post-infection to simulate different clinical scenarios (e.g., early vs. late treatment).

  • Outcome Assessment: The primary outcome is often survival over a defined period. Secondary outcomes can include bacterial counts in the lungs, histopathological examination of lung tissue, and measurement of bacterial toxin levels (e.g., PVL and alpha-hemolysin) in lung homogenates.[5][6]

Visualizing the Path Forward

This compound's Proposed Mechanism of Action

SGB_Mechanism SGB This compound (SGB) mecA mecA gene SGB->mecA downregulates transcription PBP2a_mRNA PBP2a mRNA mecA->PBP2a_mRNA transcribes PBP2a Penicillin-Binding Protein 2a (PBP2a) PBP2a_mRNA->PBP2a translates Resistance Methicillin Resistance PBP2a->Resistance confers

Caption: Proposed mechanism of this compound against MRSA.

General Workflow for In Vivo Antibacterial Validation

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain Select MRSA Strain Culture Culture Bacteria to Logarithmic Phase Strain->Culture Inoculation Infect Animals (e.g., Thigh Injection) Culture->Inoculation Animal Prepare Animal Model (e.g., Immunocompromised Mice) Animal->Inoculation Treatment Administer Test Compounds and Controls Inoculation->Treatment Euthanasia Euthanize and Harvest Tissues Treatment->Euthanasia Quantification Quantify Bacterial Load (CFU/gram) Euthanasia->Quantification Stats Statistical Analysis Quantification->Stats

Caption: A typical experimental workflow for in vivo antibacterial validation.

Comparative Status of this compound Research

SGB_Comparison SGB This compound SGB_InVitro In Vitro Data (MIC, Synergy, MoA) SGB->SGB_InVitro Available SGB_InVivo In Vivo Data SGB->SGB_InVivo Unavailable Antibiotics Standard Antibiotics (Vancomycin, Linezolid, etc.) Antibiotics_InVitro In Vitro Data Antibiotics->Antibiotics_InVitro Available Antibiotics_InVivo In Vivo Data (Animal Models, Clinical Trials) Antibiotics->Antibiotics_InVivo Available

Caption: Current research status of this compound vs. standard antibiotics.

References

A Comparative Analysis of Sanguisorbigenin and Synthetic Inhibitors in the Attenuation of Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against antibiotic resistance, the targeting of bacterial biofilms has emerged as a critical strategy. Biofilms, complex communities of microorganisms encased in a self-produced matrix, confer significant protection to bacteria, rendering conventional antibiotic treatments less effective. This guide provides a detailed comparison of the efficacy of Sanguisorbigenin (SGB), a natural triterpenoid saponin, with that of prominent synthetic biofilm inhibitors, namely furanones and antimicrobial peptides, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious biofilm-forming pathogen.

Executive Summary

This compound, isolated from the dried root of Sanguisorba officinalis L., has demonstrated significant, dose-dependent inhibition of MRSA biofilm formation.[1] Its mechanism of action is linked to the downregulation of the agr quorum sensing system, a key regulator of virulence in Staphylococcus aureus, and alteration of cell membrane permeability.[1][2] Synthetic inhibitors, such as furanones and antimicrobial peptides, also exhibit potent anti-biofilm properties, often by interfering with quorum sensing pathways or by directly disrupting the biofilm matrix and bacterial membranes. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these promising anti-biofilm agents.

Data Presentation: Quantitative Comparison of Biofilm Inhibition

The following tables summarize the quantitative data on the anti-biofilm efficacy of this compound and selected synthetic inhibitors against MRSA. It is important to note that the experimental conditions, including the specific MRSA strains and assay methodologies, may vary between studies, warranting careful interpretation of the data.

Table 1: Biofilm Inhibition Efficacy of this compound against MRSA

MRSA StrainSGB Concentration (µg/mL)Biofilm Inhibition (%)Reference
ATCC 335911/8 MIC>50[1]
ATCC 335911/4 MIC>70[1]
ATCC 335911/2 MIC (6.25)86[1]
DPS-11/8 MIC>50[1]
DPS-11/4 MIC>70[1]
DPS-11/2 MIC91[1]

Table 2: Biofilm Inhibition Efficacy of Synthetic Furanones against MRSA

Furanone DerivativeMRSA StrainMetricValue (µM)Reference
F105ATCC 43300MIC50[3]
F105ATCC 43300MBC80[3]
F105ATCC 43300BPC40-80[3]
AT125MRSAIC505.412[4]
AT137MRSAIC503.870[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; BPC: Biofilm Preventing Concentration; IC50: Half-maximal Inhibitory Concentration.

Table 3: Anti-biofilm Efficacy of Synthetic Antimicrobial Peptides against MRSA

PeptideMRSA Strain(s)MetricValue (µM)Reference
RRIKAMRSA, VRSA-Superior to conventional antibiotics[5]
RRMRSA, VRSA-Superior to conventional antibiotics[5]
ASU014MRSA-Synergistic with oxacillin[6]

Mechanism of Action: Targeting Bacterial Communication and Integrity

This compound: The primary anti-biofilm mechanism of SGB against S. aureus involves the disruption of the accessory gene regulator (agr) quorum sensing system.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. SGB has been shown to significantly downregulate the expression of the hld gene, which encodes the delta-hemolysin and is a key component of the agr regulon.[1] By interfering with this communication pathway, SGB effectively inhibits the production of virulence factors and the formation of biofilms. Additionally, SGB alters the permeability of the bacterial cell membrane.[2]

Synthetic Furanones: Halogenated furanones are well-known quorum sensing inhibitors. Their mechanism of action often involves competing with the natural signaling molecules (autoinducers) for binding to their cognate receptor proteins. This competitive inhibition prevents the activation of genes responsible for biofilm formation and virulence factor production.

Synthetic Antimicrobial Peptides: These peptides typically possess a cationic and amphipathic structure, enabling them to interact with and disrupt the negatively charged bacterial cell membrane. This can lead to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[5] Some antimicrobial peptides also exhibit anti-biofilm activity by interfering with the biofilm matrix or by modulating the host immune response.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

agr_quorum_sensing cluster_cell Staphylococcus aureus Cell cluster_inhibitors Inhibitor Action AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Processor) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor Kinase) AIP->AgrC Extracellular Accumulation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrB,D,C,A) P2->RNAII RNAIII RNAIII (hld, etc.) P3->RNAIII Virulence Virulence Factors (Toxins, etc.) RNAIII->Virulence Biofilm Biofilm Formation RNAIII->Biofilm SGB This compound SGB->RNAIII Downregulates hld Furanones Synthetic Furanones Furanones->AgrC Competitive Inhibition

Caption: The agr quorum sensing pathway in S. aureus and points of inhibition.

crystal_violet_assay A Bacterial Culture Preparation (e.g., MRSA overnight culture) B Inoculation into 96-well Plate with and without Inhibitors A->B C Incubation (e.g., 24h at 37°C) B->C D Washing to Remove Planktonic Bacteria C->D E Staining with 0.1% Crystal Violet D->E F Washing to Remove Excess Stain E->F G Solubilization of Bound Stain F->G H Quantification of Biofilm (Absorbance Measurement) G->H

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Experimental Protocols

Crystal Violet Biofilm Inhibition Assay

This assay is a standard method for quantifying biofilm formation and its inhibition.

  • Bacterial Culture Preparation: An overnight culture of the test bacterium (e.g., S. aureus ATCC or clinical MRSA strains) is prepared in a suitable growth medium such as Tryptic Soy Broth (TSB).

  • Inoculation: The overnight culture is diluted to a standardized concentration. Aliquots of the diluted culture are then added to the wells of a 96-well microtiter plate. Test compounds (this compound or synthetic inhibitors) at various concentrations are added to the designated wells. Control wells containing only the bacterial culture (positive control) and wells with only medium (negative control) are also included.

  • Incubation: The plate is incubated under static conditions for a specified period, typically 24 to 48 hours, at 37°C to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer solution, such as phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes at room temperature.

  • Washing: The excess crystal violet stain is removed by washing the wells with water.

  • Solubilization: The crystal violet that has stained the biofilm is solubilized by adding a solvent, such as 30% acetic acid or ethanol, to each well.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Conclusion

Both this compound and synthetic biofilm inhibitors represent promising avenues for the development of novel therapeutics to combat biofilm-associated infections. This compound demonstrates potent, dose-dependent anti-biofilm activity against MRSA by targeting the agr quorum sensing system. Synthetic inhibitors, such as furanones and peptides, also show significant efficacy, with mechanisms that include quorum sensing inhibition and direct membrane disruption. While direct comparative studies are limited, the data presented in this guide provides a valuable resource for researchers to evaluate the potential of these compounds. Further investigation into the efficacy of these inhibitors against a broader range of clinical isolates and in in vivo models is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Potential of Sanguisorbigenin: A Comparative Analysis of PBP2a Expression Inhibitors in MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Iksan, Jeonbuk, Korea – November 6, 2025 – In the ongoing battle against antibiotic resistance, targeting the expression of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA) has emerged as a critical strategy. A compelling body of research highlights the efficacy of Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis, in reducing PBP2a levels. This report provides a comprehensive comparison of this compound with other notable PBP2a expression inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Efficacy of PBP2a Modulators

This compound has been shown to significantly decrease the expression of PBP2a, the protein encoded by the mecA gene that confers resistance to β-lactam antibiotics in MRSA.[1][2] The following table summarizes the performance of this compound in comparison to other compounds known to affect PBP2a.

CompoundMechanism of Action on PBP2aQuantitative Impact on PBP2a/mecA ExpressionKey Findings & Citations
This compound (SGB) Downregulates the expression of the mecA gene, leading to a reduction in PBP2a protein levels.Dose-dependent reduction in PBP2a. At 6.25 µg/ml, PBP2a levels were described as "hard to trace".[1][2]Demonstrates potent inhibition of both mecA transcription and PBP2a translation.[1][2]
Corilagin Slightly decreases the production of PBP2a but significantly inhibits its function by preventing its binding to β-lactam antibiotics.Described as a "slight" decrease in PBP2a production.Primarily acts by inactivating PBP2a rather than significantly reducing its expression.
Tellimagrandin II Reduces mecA transcription and inhibits the activity of PBP2a.Reduces mecA transcription.Acts on both the genetic and protein levels to inhibit PBP2a-mediated resistance.
Quinazolinones Act as allosteric inhibitors, binding to a site on PBP2a that triggers a conformational change, increasing the binding affinity of β-lactam antibiotics to the active site.Does not directly reduce PBP2a expression but enhances the activity of β-lactam antibiotics against MRSA.[2][3][4][5]A promising approach for combination therapy to resensitize MRSA to existing antibiotics.[2][3][4][5]

Experimental Protocols

To facilitate further research and cross-validation, detailed protocols for the key experimental techniques used to assess PBP2a expression are provided below.

Western Blotting for PBP2a Detection in MRSA

This protocol outlines the steps for detecting PBP2a protein levels in MRSA lysates.

  • Preparation of MRSA Lysates:

    • Culture MRSA strains overnight in a suitable broth medium (e.g., Tryptic Soy Broth) with and without the test compound at various concentrations.

    • Harvest bacterial cells by centrifugation at 4°C.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Resuspend the pellet in lysis buffer containing a protease inhibitor cocktail.

    • Lyse the cells using a bead beater or sonicator.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PBP2a (e.g., mouse anti-PBP2a monoclonal antibody) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein stain).

Quantitative Real-Time PCR (RT-qPCR) for mecA Gene Expression

This protocol details the measurement of mecA gene expression levels in MRSA.

  • RNA Extraction:

    • Culture MRSA with and without the test compound as described for the Western blot protocol.

    • Harvest bacterial cells and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers for mecA.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for mecA, a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.

    • Use primers for a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mecA gene and the housekeeping gene.

    • Calculate the relative expression of the mecA gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated control.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

mecA_Regulation BetaLactam β-Lactam Antibiotic MecR1 MecR1 (Sensor) BetaLactam->MecR1 binds to MecI MecI (Repressor) MecR1->MecI cleaves mecA_promoter mecA Promoter MecI->mecA_promoter represses mecA_gene mecA gene PBP2a PBP2a (Resistance Protein) mecA_gene->PBP2a transcribed & translated to SGB This compound SGB->mecA_gene downregulates

Caption: Regulation of mecA expression in MRSA and the inhibitory effect of this compound.

PBP2a_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results MRSA_culture MRSA Culture + Test Compound Cell_Harvest Cell Harvesting MRSA_culture->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Protein_RNA_Extraction Protein/RNA Extraction Lysis->Protein_RNA_Extraction Western_Blot Western Blot (PBP2a Protein) Protein_RNA_Extraction->Western_Blot Protein RT_qPCR RT-qPCR (mecA mRNA) Protein_RNA_Extraction->RT_qPCR RNA Data_Quantification Data Quantification & Normalization Western_Blot->Data_Quantification RT_qPCR->Data_Quantification

Caption: Experimental workflow for assessing PBP2a expression.

Allosteric_Inhibition Quinazolinone Quinazolinone PBP2a_inactive PBP2a (Inactive Conformation) Quinazolinone->PBP2a_inactive binds to allosteric site PBP2a_active PBP2a (Active Conformation) PBP2a_inactive->PBP2a_active conformational change Inhibition Inhibition of Cell Wall Synthesis PBP2a_active->Inhibition BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a_active binds to active site

Caption: Allosteric inhibition of PBP2a by Quinazolinones.

References

Unveiling the Multifaceted Mode of Action of Sanguisorbigenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sanguisorbigenin (SGB), a natural compound isolated from the root of Sanguisorba officinalis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound's mode of action with established alternatives, supported by experimental data. We delve into its antibacterial, anti-inflammatory, and anticancer properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding of its therapeutic potential.

Antibacterial Activity: A Potent Weapon Against MRSA

This compound has demonstrated remarkable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a formidable challenge in clinical practice. Its primary antibacterial mechanism involves the disruption of key resistance determinants in MRSA.

This compound has been shown to inhibit the expression of the mecA gene, which is responsible for encoding the Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a has a low affinity for β-lactam antibiotics, rendering them ineffective. By reducing the expression of mecA and consequently the levels of PBP2a, this compound effectively resensitizes MRSA to β-lactam antibiotics.[1][2]

Furthermore, this compound exhibits a synergistic effect when combined with conventional antibiotics, significantly reducing their minimum inhibitory concentrations (MICs).[3] Studies have also highlighted its ability to inhibit biofilm formation, a critical virulence factor in persistent MRSA infections, and to alter the permeability of the bacterial cell membrane.[3][4]

Comparative Analysis of Antibacterial Performance

To contextualize the antibacterial efficacy of this compound, this section compares its performance with standard-of-care antibiotics used for MRSA infections: Vancomycin, Linezolid, and Daptomycin.

CompoundTarget OrganismMIC (μg/mL)Biofilm Inhibition (%)Mechanism of Action
This compound (SGB) MRSA (ATCC 33591)12.5 - 50[1][2][5]86% at 1/2 MIC[3]Inhibition of mecA expression and PBP2a synthesis, alteration of cell membrane permeability, and inhibition of biofilm formation.[1][2][4]
Vancomycin MRSA (ATCC 33591)1.0[6]40% at 100 µg/mL[7]Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Linezolid MRSA (ATCC 33591)1.56[8]>98% at 10x MIC[9]Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.
Daptomycin MRSA0.125 - 1.0[10]27.5% - 36.2% reduction in biofilm mass at 0.5 µg/mL[11]Disrupts bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death.
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of this compound against MRSA and a typical experimental workflow for assessing antibacterial synergy.

sanguisorbigenin_moa SGB This compound mecA mecA gene SGB->mecA inhibits expression Biofilm Biofilm Formation SGB->Biofilm inhibits Membrane Cell Membrane Permeability SGB->Membrane alters MRSA MRSA Cell PBP2a PBP2a protein mecA->PBP2a encodes CellWall Cell Wall Synthesis PBP2a->CellWall enables BetaLactam β-lactam Antibiotics PBP2a->BetaLactam confers resistance to Resistance Antibiotic Resistance CellWall->Resistance BetaLactam->CellWall inhibits

This compound's Antibacterial Mode of Action Against MRSA.

checkerboard_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Prepare SGB stock Prepare SGB stock Serial dilutions of SGB (Rows) Serial dilutions of SGB (Rows) Prepare SGB stock->Serial dilutions of SGB (Rows) Prepare Antibiotic stock Prepare Antibiotic stock Serial dilutions of Antibiotic (Columns) Serial dilutions of Antibiotic (Columns) Prepare Antibiotic stock->Serial dilutions of Antibiotic (Columns) Prepare MRSA inoculum Prepare MRSA inoculum Inoculate wells with MRSA Inoculate wells with MRSA Prepare MRSA inoculum->Inoculate wells with MRSA Serial dilutions of SGB (Rows)->Inoculate wells with MRSA Serial dilutions of Antibiotic (Columns)->Inoculate wells with MRSA Incubate plate Incubate plate Inoculate wells with MRSA->Incubate plate Determine MICs Determine MICs Incubate plate->Determine MICs Calculate FIC Index Calculate FIC Index Determine MICs->Calculate FIC Index Interpret results (Synergy, Additive, Antagonism) Interpret results (Synergy, Additive, Antagonism) Calculate FIC Index->Interpret results (Synergy, Additive, Antagonism)

Experimental Workflow for Checkerboard Synergy Assay.

Anti-inflammatory and Anticancer Potential

Beyond its antibacterial properties, constituents of Sanguisorba officinalis, including the related compound Ziyuglycoside II, have demonstrated promising anti-inflammatory and anticancer activities. While direct data for this compound is emerging, the activities of these closely related compounds provide valuable insights.

Anti-inflammatory Effects

Ziyuglycoside II has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[10] It can attenuate systemic inflammation and has been investigated for its potential in treating inflammatory conditions like collagen-induced arthritis.[11] Studies on extracts of Sanguisorba species have demonstrated inhibition of pro-inflammatory cytokines through the modulation of pathways such as p38/ERK/MAPK and NF-κB.[4][6]

Anticancer Activity

Ziyuglycoside II has exhibited significant anticancer effects across various cancer cell lines.[12][13] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell metastasis.[12][14] The EGFR signaling pathway has been identified as a critical target in its anti-cancer effects.[12][13]

Comparative Cytotoxicity

The following table summarizes the cytotoxic effects of Ziyuglycoside II, a major bioactive component of Sanguisorba officinalis, against various cancer cell lines.

CompoundCancer Cell LineIC50 (μM)
Ziyuglycoside II Esophageal (OE21)Not specified[12][13]
Cholangiocarcinoma (HuCCT1)Not specified[12][13]
Gastric (BGC-823)Not specified[12][13]
Liver (HepG2)Not specified[12][13]
Colon (HCT116)Not specified[12][13]
Pancreatic (PANC-1)Not specified[12][13]

Note: While the referenced study reports significant anti-cancer effects, specific IC50 values for each cell line were not provided in the abstract.

Signaling Pathways in Cancer

The diagrams below illustrate the proposed anticancer signaling pathways of Ziyuglycoside II.

ziyuglycoside_anticancer ZYGII Ziyuglycoside II EGFR EGFR Signaling ZYGII->EGFR inhibits Apoptosis Mitochondrial Apoptosis ZYGII->Apoptosis induces CellCycle Cell Cycle Arrest ZYGII->CellCycle induces OxidativeStress Oxidative Stress ZYGII->OxidativeStress induces CancerCell Cancer Cell Growth EGFR->CancerCell promotes Apoptosis->CancerCell inhibits CellCycle->CancerCell inhibits

Anticancer Signaling Pathways of Ziyuglycoside II.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Reagents: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

  • Inoculum Preparation: Culture the MRSA strain overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Inoculate each well with the prepared MRSA suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, create a two-dimensional checkerboard of dilutions. Serially dilute this compound along the rows and the second antibiotic along the columns.

  • Inoculation: Inoculate each well with the standardized MRSA inoculum.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Crystal Violet Biofilm Inhibition Assay
  • Biofilm Formation: Grow MRSA in a 96-well plate in the presence of sub-inhibitory concentrations of the test compound. Include a control with no compound. Incubate to allow biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate to stain the biofilm.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solvent (e.g., 30% acetic acid) to each well to solubilize the crystal violet from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. The percentage of biofilm inhibition is calculated relative to the control.

Quantitative Real-Time PCR (qRT-PCR) for mecA Gene Expression
  • RNA Extraction: Treat MRSA with this compound and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using primers specific for the mecA gene and a housekeeping gene for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the mecA gene in treated versus untreated samples.

Western Blot for PBP2a Protein Levels
  • Protein Extraction: Lyse MRSA cells treated with this compound to extract total protein.

  • Protein Quantification: Determine the protein concentration in each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for PBP2a, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection: Add a substrate for the enzyme and detect the resulting signal to visualize and quantify the PBP2a protein bands.

References

Sanguisorbigenin: A Favorable Cytotoxicity Profile Compared to Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxicity profile of Sanguisorbigenin (SGB), a natural compound isolated from Sanguisorba officinalis L., reveals a favorable safety profile when compared to several conventional antibiotics. This comparison, crucial for the advancement of new therapeutic agents, highlights this compound's potential as a promising candidate for further drug development, particularly in an era of growing antibiotic resistance.

Recent studies demonstrate that this compound exhibits significantly lower cytotoxicity against mammalian cells compared to commonly used antibiotics. This guide provides a detailed comparison of the cytotoxicity data, outlines the experimental methodologies used for these assessments, and illustrates the key signaling pathways influenced by this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Comparison

The following table summarizes the cytotoxicity data for this compound and a selection of conventional antibiotics on the murine macrophage cell line, RAW 264.7. The data for this compound is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. For the conventional antibiotics, data is presented as cell viability at concentrations that are multiples of their minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

CompoundCell LineAssayIC50Cell Viability at 8x MICReference
This compound RAW 264.7MTS~100 µg/mLNot Reported[1]
Oxytetracycline RAW 264.7MTTNot Reported~60%[2]
Ciprofloxacin RAW 264.7MTTNot Reported~75%[2]
Sulfamethoxazole/Trimethoprim RAW 264.7MTTNot Reported~80%[2]
Cefotaxime RAW 264.7MTTNot Reported~90%[2]

Table 1: Comparative Cytotoxicity of this compound and Conventional Antibiotics.

Experimental Protocols

The cytotoxicity of this compound was determined using an MTS assay, a colorimetric method for assessing cell viability. The following is a detailed protocol based on the methodology described in the cited literature.[1]

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells were cultured in a humidified incubator at 37°C with 5% CO2.

  • Cells were seeded at a density of 5 x 10^4 cells per well in 96-well plates with a total volume of 100 µL of culture medium.

  • After 24 hours of incubation, the existing medium was replaced with fresh medium containing various concentrations of this compound. A control group with 0.5% DMSO (the solvent for SGB) was also prepared.

MTS Assay Procedure:

  • Following a 24-hour treatment period with this compound, 20 µL of the CellTiter 96® AQueous One Solution Reagent (Promega), which contains the MTS tetrazolium compound, was added to each well.[1]

  • The plates were then incubated for a period of 1 to 4 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate reader. The quantity of formazan product, which is purple in color, is directly proportional to the number of viable cells in the culture.

  • The percentage of cell viability was calculated relative to the control wells. The IC50 value was then determined from the dose-response curve.

Signaling Pathway Modulation

This compound and extracts from its source plant, Sanguisorba officinalis, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, specifically the NF-κB and MAPK pathways.[3] These pathways are crucial in regulating the cellular response to inflammatory stimuli.

The diagram below illustrates the general mechanism of how this compound may inhibit these pro-inflammatory signaling cascades.

G cluster_0 cluster_1 cluster_2 cluster_3 MAPK Pathway cluster_4 NF-κB Pathway cluster_5 LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK SGB This compound SGB->MAPKKK SGB->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->Cytokines

Figure 1: Inhibition of NF-κB and MAPK Signaling Pathways by this compound.

Conclusion

The available data strongly suggests that this compound possesses a more favorable cytotoxicity profile than several conventional antibiotics. Its high IC50 value against mammalian cells, coupled with its ability to modulate pro-inflammatory signaling pathways, underscores its potential as a lead compound in the development of novel therapeutics. Further research, including in vivo studies and broader comparative analyses, is warranted to fully elucidate the therapeutic index and clinical potential of this compound. This initial comparison provides a solid foundation for such future investigations.

References

Safety Operating Guide

Proper Disposal of Sanguisorbigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Sanguisorbigenin, a natural compound isolated from the root of Sanguisorba officinalis. [1][2]

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach must be taken, treating it as a potentially hazardous substance. The following procedures are based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The overriding principle for laboratory waste is to have a disposal plan before starting any experiment.[3] It is crucial to minimize the generation of waste whenever possible by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[4]

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and compatible hazardous waste container.[3][4] The container should be kept closed except when adding waste.[3][4]

  • Liquid Waste:

    • Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a separate, labeled hazardous waste container designated for flammable or halogenated solvents, depending on the solvent used.[5] Never mix incompatible wastes.[3]

    • Aqueous Solutions: Collect aqueous solutions of this compound in a dedicated, labeled hazardous waste container. Do not dispose of aqueous solutions containing this compound down the drain unless it has been definitively identified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.[4][6]

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7]

  • Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[4][8] Ensure secondary containment is used to prevent spills.

3. Disposal Request:

  • Once the waste container is full or you have completed your experiments, arrange for disposal through your institution's licensed hazardous waste contractor.[4] Follow your institution's specific procedures for waste pickup.

Summary of Waste Streams and Disposal Methods

Waste TypeContainerDisposal Method
Solid this compound Labeled, sealed, compatible containerCollection by a licensed hazardous waste contractor
Contaminated Labware Labeled, sealed, compatible containerCollection by a licensed hazardous waste contractor
This compound in Organic Solvents Labeled, sealed, solvent-compatible containerCollection by a licensed hazardous waste contractor
This compound in Aqueous Solutions Labeled, sealed, compatible containerCollection by a licensed hazardous waste contractor

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.

Caption: this compound Disposal Decision Workflow.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements in your location.

References

Personal protective equipment for handling Sanguisorbigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Sanguisorbigenin in a laboratory setting. Our goal is to furnish you with comprehensive, procedural guidance to ensure safe operational and disposal practices, fostering a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is not classified as a hazardous substance or mixture under OSHA criteria. However, adherence to standard laboratory safety protocols is crucial when handling any chemical substance.

Recommended Personal Protective Equipment:

PPE CategoryItemRationale
Hand Protection Nitrile or latex glovesEssential for preventing direct skin contact. Gloves must be inspected before use and disposed of properly after handling.
Eye Protection Safety glasses with side shields or gogglesStandard laboratory practice to protect eyes from potential splashes or airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection Not generally required under normal useIn situations where dust generation is unavoidable, a dust mask or respirator may be appropriate to prevent inhalation.

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air.
Skin Contact Remove contaminated clothing immediately and rinse the affected skin area with water.
Eye Contact Rinse eyes thoroughly with plenty of water, removing contact lenses if present.
Ingestion Have the individual drink water (up to two glasses). If they feel unwell, consult a physician.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust.

  • Safe Handling Practices: Avoid creating dust. Use proper glove removal techniques to prevent skin contact with the substance. Wash hands thoroughly after handling.

Storage:

  • Conditions: Store in a tightly sealed container in a dry, well-ventilated place.

  • Incompatibilities: No specific incompatibilities have been identified.

Accidental Release and Disposal Plan

Accidental Release:

  • Personnel Precautions: Ensure adequate ventilation and wear appropriate PPE. For significant spills, evacuate the area.

  • Containment: Cover drains to prevent the substance from entering the water system.

  • Cleanup: Carefully sweep or scoop up the dry material, avoiding dust generation. Collect the spilled material in a suitable container for disposal. Clean the affected area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow: Synergy Testing with Antibiotics

The following diagram outlines a typical experimental workflow for assessing the synergistic antibacterial effects of this compound with a conventional antibiotic against a bacterial strain like Methicillin-Resistant Staphylococcus aureus (MRSA), as described in recent literature.[2][3][4]

cluster_prep Preparation cluster_assay Synergy Assay cluster_analysis Data Analysis & Interpretation cluster_confirmation Confirmatory Assays prep_bact Bacterial Culture (e.g., MRSA) checkerboard Checkerboard Dilution Assay prep_bact->checkerboard prep_sgb This compound Stock Solution prep_sgb->checkerboard prep_abx Antibiotic Stock Solution prep_abx->checkerboard mic_det Determine Minimum Inhibitory Concentration (MIC) checkerboard->mic_det fici_calc Calculate Fractional Inhibitory Concentration Index (FICI) mic_det->fici_calc interp Interpret Synergy (Synergistic, Additive, Indifferent, Antagonistic) fici_calc->interp time_kill Time-Kill Curve Assay interp->time_kill mechanism Mechanism of Action Studies (e.g., Western Blot for PBP2a) interp->mechanism

Experimental workflow for this compound synergy testing.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanguisorbigenin
Reactant of Route 2
Sanguisorbigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.